molecular formula C23H22N4O5S B1631298 Tazobactam Diphenylmethyl Ester CAS No. 89789-07-1

Tazobactam Diphenylmethyl Ester

Cat. No.: B1631298
CAS No.: 89789-07-1
M. Wt: 466.5 g/mol
InChI Key: PHGXFQIAGFMIHJ-NWSQWKLXSA-N
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Description

Tazobactam Diphenylmethyl Ester is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tazobactam Diphenylmethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tazobactam Diphenylmethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXFQIAGFMIHJ-NWSQWKLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100413
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89789-07-1
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
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Foundational & Exploratory

Tazobactam benzhydryl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Tazobactam Benzhydryl Ester, a critical intermediate in the industrial synthesis of the


-lactamase inhibitor Tazobactam.[1][2]

Synonyms: Tazobactam Diphenylmethyl Ester; Benzhydryl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide.[1][2][3]

Physicochemical Specifications

The benzhydryl ester serves as a lipophilic protecting group for the C2-carboxylic acid of the penam nucleus.[1][2] This protection is essential to prevent decarboxylation during the harsh oxidative and cycloaddition steps required to build the triazole ring and sulfone moiety.[1][2]

Molecular Data Table
ParameterSpecification
CAS Number 89789-07-1
Chemical Formula C

H

N

O

S
Molecular Weight 466.51 g/mol
Exact Mass 466.1311
Appearance White to off-white crystalline powder
Melting Point 201–203 °C (dec.)[1][2]
Solubility Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water
Role Late-stage synthetic intermediate (Penicillin sulfone derivative)
Structural Analysis

The molecule consists of three distinct pharmacophoric/structural zones:

  • The Penam Nucleus: A 4-thia-1-azabicyclo[3.2.0]heptane ring system, oxidized to the sulfone (1,1-dioxide) level to enhance

    
    -lactamase inhibition.[1][2]
    
  • The Triazole Side Chain: A 1,2,3-triazole ring at the C2

    
    -methyl position, characteristic of Tazobactam.[1][2][4]
    
  • The Benzhydryl Shield: A bulky diphenylmethyl group esterified to the C2-carboxylate.[1][2] This group provides steric bulk and acid-stability during the [3+2] cycloaddition reaction with acetylene.[1][2]

Synthetic Architecture & Logic

The synthesis of Tazobactam generally proceeds via the "Penicillin G/V


 6-APA 

Penam Sulfoxide" route.[1][2] The benzhydryl ester is typically introduced early to solubilize intermediates in organic solvents and protect the acid functionality.[1][2]
Pathway Causality[1][2]
  • Why Benzhydryl? Unlike methyl or ethyl esters, the benzhydryl ester is easily cleaved under non-hydrolytic conditions (e.g., hydrogenolysis or acid-mediated solvolysis with m-cresol).[1][2] This is critical because the

    
    -lactam ring is sensitive to aqueous base hydrolysis.[1][2]
    
  • Why Sulfone? Oxidation of the sulfur atom to the sulfone (

    
    ) activates the C2-position for the subsequent triazole formation and increases the electrophilicity of the 
    
    
    
    -lactam carbonyl, essential for its inhibitory mechanism.[1][2]
Synthesis Workflow Diagram

The following diagram outlines the conversion of the chloromethyl intermediate to Tazobactam via the benzhydryl ester.

TazobactamSynthesis Start Chloromethyl Penam Benzhydryl Ester Azide Azidomethyl Penam Benzhydryl Ester Start->Azide Nucleophilic Sub. (NaN3, DMF) Sulfone Azidomethyl Sulfone Benzhydryl Ester Azide->Sulfone Oxidation (KMnO4/AcOH or mCPBA) TazoEster Tazobactam Benzhydryl Ester (C23H22N4O5S) Sulfone->TazoEster [3+2] Cycloaddition (Acetylene, Heat/Pressure) TazoAcid Tazobactam Acid (API) TazoEster->TazoAcid Deprotection (m-Cresol or H2/Pd-C)

Caption: Stepwise synthetic progression from chloromethyl precursor to Tazobactam API, highlighting the benzhydryl ester as the penultimate intermediate.

Experimental Protocols

The following protocols describe the generation and subsequent deprotection of Tazobactam Benzhydryl Ester. These procedures are synthesized from industrial patent literature and process chemistry optimization studies.[1][2]

A. Synthesis of Tazobactam Benzhydryl Ester (Cycloaddition Step)

Objective: Convert the azidomethyl sulfone intermediate into the triazole ring.[1][2]

  • Reagents:

    • Azidomethyl penam sulfone benzhydryl ester (1.0 eq)[1][2]

    • Acetylene gas (Purified)[1][2]

    • Solvent: Ethyl Acetate or Acetone[1][2]

  • Procedure:

    • Charge the autoclave with the azidomethyl sulfone intermediate dissolved in ethyl acetate.[1][2][5]

    • Purge the system with nitrogen, then pressurize with acetylene gas to 1.8–2.0 kg/cm ².[1][2]

    • Critical Step: Heat the reaction mass to 80–85 °C and maintain for 48 hours. Note: High temperature is required to overcome the activation energy of the dipolar cycloaddition.[1][2]

    • Cool the reaction mass to 0–5 °C. The product (Tazobactam benzhydryl ester) often crystallizes directly from the reaction mixture due to the rigidity added by the triazole ring.[1][2]

    • Filter the white crystalline solid and wash with cold ethyl acetate.[1][2]

  • Validation:

    • HPLC Purity: >98%

    • Identity: Formation of the triazole proton signal in

      
      H-NMR at 
      
      
      
      ~7.7–8.0 ppm.[1][2][5]
B. Deprotection (Cleavage of Benzhydryl Ester)

Objective: Remove the benzhydryl group to yield Tazobactam acid without opening the


-lactam ring.[1][2]

Method: m-Cresol Solvolysis (Industrial Standard) This method is preferred over hydrogenolysis for cost and scalability.[1][2] m-Cresol acts as both the solvent and the carbocation scavenger.[1][2]

  • Reagents:

    • Tazobactam Benzhydryl Ester (1.0 eq)[1][2]

    • m-Cresol (8–10 volumes)[1][2]

  • Procedure:

    • Dissolve the ester in m-Cresol at 50–55 °C.

    • Maintain temperature for 2–3 hours. The reaction is driven by the stability of the benzhydryl cation, which is trapped by m-cresol (Friedel-Crafts alkylation of the solvent).[1][2]

    • Work-up: Cool to 5 °C. Add a non-polar solvent (e.g., Methyl Isobutyl Ketone, MIBK) to dilute the m-cresol.[1][2][5]

    • Extract the Tazobactam acid into aqueous sodium bicarbonate (pH 7–8).[1][2] Note: The benzhydryl-cresol byproduct remains in the organic layer.[1][2]

    • Acidify the aqueous layer with HCl to pH 1–2 to precipitate Tazobactam acid.[1][2]

    • Filter and dry.[1][2][5]

Analytical Validation

Researchers must validate the integrity of the ester intermediate prior to deprotection to ensure high yield.[1][2]

NMR Characterization (DMSO-d )
  • Benzhydryl Methine: A distinctive singlet around

    
     6.9–7.0 ppm  (1H, 
    
    
    
    ).[1][2]
  • Aromatic Protons: Multiplet at

    
     7.3–7.5 ppm  (10H) corresponding to the two phenyl rings.[1][2]
    
  • Triazole Protons: Singlets at

    
     7.7 ppm  and 
    
    
    
    8.0 ppm
    (1H each), confirming the triazole ring formation.
  • 
    -Lactam Protons:  Doublets around 
    
    
    
    5.2 ppm
    (C5 and C6 protons).[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Parent Ion [M+H]

    
    :  Expect a peak at m/z 467.5 .[1][2]
    
  • Sodium Adduct [M+Na]

    
    :  Frequently observed at m/z 489.5 .[1][2]
    
  • Fragment Ions: Loss of the benzhydryl group (

    
    , m/z 167) is a common fragmentation pathway.[1][2]
    

References

  • USP Store. Tazobactam Diphenylmethyl Ester Reference Standard. United States Pharmacopeia.[1][2] Link[1][2]

  • PubChem. Tazobactam Intermediate: Benzhydryl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide.[1][2][6] National Library of Medicine.[1][2] Link

  • Hunnur, R. K., et al. (2012).[1][2] An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682.[1][2] Link

  • Google Patents. CN102643292B: Tazobactam synthesis method.[1][2] Link

  • Cayman Chemical. Tazobactam Product Information. Link

Sources

Technical Whitepaper: Comparative Analysis of Tazobactam Diphenylmethyl Ester and Tazobactam Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of


-lactamase inhibitors, the distinction between the active pharmaceutical ingredient (API) and its synthetic precursors is critical for process optimization and regulatory compliance. This whitepaper provides a technical comparison between Tazobactam Sodium  (the clinical API) and Tazobactam Diphenylmethyl Ester  (a key lipophilic intermediate).

While Tazobactam Sodium is the water-soluble, biologically active agent used in combination therapies (e.g., with Piperacillin), the Diphenylmethyl Ester (also known as the benzhydryl ester) serves as a crucial protective form during the construction of the penam sulfone ring system. Understanding the physicochemical divergence between these two forms is essential for controlling process-related impurities and ensuring high-yield API production.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the carboxyl moiety at the C-2 position. The sodium salt possesses a free carboxylate anion, conferring water solubility and biological activity. The ester form masks this group with a bulky, lipophilic diphenylmethyl (benzhydryl) group, rendering it soluble in organic solvents but biologically inert.

Table 1: Comparative Physicochemical Profile
FeatureTazobactam Sodium (API)Tazobactam Diphenylmethyl Ester (Intermediate)
CAS Registry 89785-84-2 89789-07-1
Chemical Name Sodium (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxideBenzhydryl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Molecular Weight 322.27 g/mol 466.51 g/mol
Appearance White to off-white crystalline powderWhite to pale yellow solid
Solubility Highly soluble in water (>50 mg/mL), MethanolSoluble in DCM, Acetone, MIBK; Insoluble in water
Melting Point Decomposes >170°C136–138°C (approx.)[1][2][3][4][5][6][7][8]
Function

-Lactamase Inhibitor (Clinical)
Synthetic Precursor / Process Impurity

Synthetic Pathway & Process Chemistry

The diphenylmethyl ester is not merely a byproduct; it is the penultimate intermediate in the industrial synthesis of Tazobactam. The bulky benzhydryl group protects the carboxylic acid during the aggressive oxidation and triazole substitution steps, preventing decarboxylation and ring opening.

Synthesis Workflow

The synthesis typically begins with 6-APA or a penicillin sulfoxide derivative. The ester is maintained until the final step, where it is removed via deprotection .

TazobactamSynthesis Start Penicillin Sulfoxide (Diphenylmethyl Ester) Step1 Step 1: Ring Opening & Chloromethylation Start->Step1 Intermediate1 Chloromethyl Penam (Benzhydryl Ester) Step1->Intermediate1 Step2 Step 2: Triazole Substitution (Sodium Azide / Acetylene) Intermediate1->Step2 Ester Tazobactam Diphenylmethyl Ester (CAS 89789-07-1) Step2->Ester Oxidation (KMnO4) Step3 Step 3: Deprotection (m-Cresol or H2/Pd-C) Ester->Step3 Critical Control Point Acid Tazobactam Acid Step3->Acid Final Tazobactam Sodium (CAS 89785-84-2) Acid->Final Neutralization (NaHCO3)

Figure 1: Synthetic route highlighting the conversion of the ester intermediate to the active sodium salt.

Deprotection Mechanisms

The conversion of the ester (CAS 89789-07-1) to the active acid utilizes one of two primary methods:

  • Phenolic Cleavage: Reaction with m-cresol, which acts as a carbocation scavenger. This is robust but requires rigorous purification to remove cresol residues.

  • Catalytic Hydrogenolysis: Using

    
     gas over Palladium on Carbon (Pd/C). This is cleaner but requires handling of flammable gases and expensive catalysts.
    

Biological Activity & Pharmacokinetics

Mechanism of Action (Sodium Salt)

Tazobactam Sodium acts as a "suicide inhibitor" of Class A (e.g., TEM, SHV)


-lactamases.
  • Binding: The free carboxylate group (C-2) coordinates with the active site lysine/serine residues of the enzyme.

  • Acylation: The

    
    -lactam ring opens, covalently binding to the enzyme's active site serine (Ser70).
    
  • Result: The enzyme is permanently inactivated, preventing it from hydrolyzing the partner antibiotic (e.g., Piperacillin).[9]

Inactivity of the Ester

The Tazobactam Diphenylmethyl Ester is biologically inactive in vitro.

  • Steric Hindrance: The bulky benzhydryl group prevents the molecule from fitting into the

    
    -lactamase active site.
    
  • Lack of Coordination: Without the free anionic carboxylate, the molecule cannot anchor effectively to the enzyme's binding pocket.

  • Prodrug Potential: While some penicillin esters are used as oral prodrugs (hydrolyzed in the gut), Tazobactam is almost exclusively administered parenterally (IV/IM) as the salt. The ester is considered a process impurity (Impurity C/D in various pharmacopeias) rather than a therapeutic form.

Analytical Methodologies

Distinguishing the ester from the salt is critical for Quality Control (QC). The ester is significantly more lipophilic, resulting in longer retention times in Reverse Phase HPLC.

Standard HPLC Conditions for Impurity Tracking
  • Column: C18 (e.g., Hypersil ODS or equivalent),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: Phosphate buffer (pH 6.0 - 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High aqueous start (to elute Salt early)

    
     High organic ramp (to elute Ester).
    
  • Detection: UV at 210–220 nm (Tazobactam absorption max).

CompoundApprox.[6][10][7][8][9][11][12][13][14][15][16][17] Relative Retention Time (RRT)Characteristics
Tazobactam (Free Acid/Salt) 1.00Elutes early (Polar)
Diphenylmethyl Ester ~2.5 - 3.0Elutes late (Non-polar/Lipophilic)

Experimental Protocols

Protocol A: Deprotection of Tazobactam Diphenylmethyl Ester (m-Cresol Method)

This protocol describes the laboratory-scale conversion of the intermediate to the active acid.

Reagents:

  • Tazobactam Diphenylmethyl Ester (10 g)

  • m-Cresol (30 mL)

  • Methyl Isobutyl Ketone (MIBK)

  • Sodium Bicarbonate (

    
    )
    
  • Hydrochloric Acid (6N HCl)

Procedure:

  • Dissolution: Charge 10 g of Tazobactam Diphenylmethyl Ester into a reactor. Add 30 mL of m-cresol.

  • Reaction: Heat the mixture to 50–55°C under nitrogen atmosphere. Stir for 2–4 hours. Monitor by TLC or HPLC until the ester peak disappears (<0.5%).

  • Extraction: Cool the reaction mass to 5°C. Add 100 mL MIBK (to solubilize the cresol).

  • Phase Separation: Extract with saturated

    
     solution (
    
    
    
    mL). The Tazobactam acid moves to the aqueous phase as the sodium salt; the cresol and unreacted ester remain in the organic phase.
  • Precipitation: Separate the aqueous layer. Cool to 0–5°C. Acidify carefully with 6N HCl to pH 1.5–2.0.

  • Isolation: The Tazobactam free acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Salt Formation (Optional): Resuspend the acid in water, neutralize with stoichiometric

    
    , and lyophilize to obtain Tazobactam Sodium.
    
Protocol B: HPLC Analysis of Related Substances

Validates the purity of the final API and quantifies the residual ester.

System Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20

    
    L
    
  • Column Temp: 25°C

Mobile Phase Preparation:

  • Buffer: Dissolve 3.4 g

    
     in 1000 mL water, adjust pH to 6.0 with dilute NaOH.
    
  • Solvent: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) Buffer % Acetonitrile %
0 90 10
10 90 10
25 40 60
35 40 60

| 40 | 90 | 10 |

Interpretation: Tazobactam Sodium will appear as a sharp peak at ~5–7 mins. Any residual Diphenylmethyl Ester will appear significantly later (20–25 mins) due to the hydrophobic interaction with the C18 column.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123630, Tazobactam. Retrieved from [Link][10]

  • Zhou, S., Xin, Y., & Wang, J. (2021).[6] Application of Continuous Flow in Tazobactam Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Scholars Research Library. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Retrieved from [Link]

Sources

The Alchemist's Blueprint: A Technical Guide to the Synthesis of Core Beta-Lactamase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Antibiotic Resilience

In the perpetual arms race against bacterial resistance, β-lactamase inhibitors are the unsung heroes, the crucial allies that preserve the efficacy of our most vital β-lactam antibiotics. Their mechanism of action, a sophisticated biochemical sabotage of bacterial defense enzymes, is a testament to the ingenuity of medicinal chemistry. However, the journey from concept to clinic for these life-saving molecules is paved with complex synthetic challenges. The true elegance and efficiency of their large-scale production lie not just in the final molecule, but in the meticulous design and synthesis of their core intermediates.

This guide, intended for the hands-on researcher and the strategic drug developer, peels back the layers of these intricate synthetic pathways. We will not merely present established protocols; we will delve into the underlying chemical logic, the "why" behind the "how." By understanding the causality of experimental choices, from the selection of protecting groups to the optimization of reaction conditions, we can transform a mere synthetic route into a self-validating, robust, and scalable process. Herein lies the blueprint for constructing the foundational scaffolds of some of the most important β-lactamase inhibitors of our time: the penam sulfones, tazobactam and sulbactam, and the diazabicyclooctane, avibactam.

Part 1: The Penam Sulfones - Taming the Penicillin Core

The penam sulfone backbone, the core of both sulbactam and tazobactam, is a powerful pharmacophore. Its synthesis begins with a readily available and versatile starting material: 6-aminopenicillanic acid (6-APA), the foundational building block of many semi-synthetic penicillins. The key transformations involve the diazotization of the C-6 amino group, followed by oxidation of the thioether to a sulfone.

Strategic Overview: A Tale of Two Sulfones

The syntheses of sulbactam and tazobactam diverge in the modification of the C-2 methyl group of the penam core. Sulbactam retains the gem-dimethyl group of the parent penicillin, while tazobactam features a triazolylmethyl substituent. This seemingly minor difference has profound implications for the synthetic strategy.

Diagram 1: Retrosynthetic Analysis of Penam Sulfone Intermediates

G Tazobactam Tazobactam Penam_Sulfone_Core Penam Sulfone Core Intermediate Tazobactam->Penam_Sulfone_Core Deprotection & Final Modification Triazole_Sidechain Triazole Sidechain Introduction Tazobactam->Triazole_Sidechain Incorporation Sulbactam Sulbactam Sulbactam->Penam_Sulfone_Core Deprotection 6-APA 6-Aminopenicillanic Acid (6-APA) Penam_Sulfone_Core->6-APA Diazotization, Halogenation, Oxidation, & Sidechain Functionalization Triazole_Sidechain->Penam_Sulfone_Core

Caption: Retrosynthetic approach for Tazobactam and Sulbactam from 6-APA.

The Synthesis of a Key Tazobactam Intermediate: 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester 1,1-Dioxide

A crucial intermediate in many tazobactam syntheses is the 2β-azidomethyl derivative, which serves as a precursor to the triazole ring. The following protocol outlines a common route, highlighting the rationale behind the key steps.

Experimental Protocol: Synthesis of a Tazobactam Azide Intermediate

Step 1: Diazotization and Bromination of 6-APA

  • Procedure: Suspend 6-APA in a mixture of dichloromethane (CH₂Cl₂) and sulfuric acid (H₂SO₄) at 0-5°C. Add sodium nitrite (NaNO₂) portion-wise, followed by the dropwise addition of bromine (Br₂). After the reaction is complete, quench with sodium bisulfite (NaHSO₃) and separate the organic layer containing 6,6-dibromopenicillanic acid.[1]

  • Causality: The acidic environment protonates the amino group of 6-APA, making it susceptible to diazotization by nitrous acid (formed in situ from NaNO₂ and H₂SO₄). The resulting diazonium salt is an excellent leaving group, readily displaced by bromide ions from Br₂ to yield the dibrominated product. The use of a two-phase system facilitates the separation of the product from the aqueous reagents.

Step 2: Esterification

  • Procedure: To the solution of 6,6-dibromopenicillanic acid in CH₂Cl₂, add diphenyldiazomethane. The reaction is typically rapid at room temperature. The resulting diphenylmethyl ester is used in the next step without isolation.

  • Causality: The carboxylic acid is protected as a diphenylmethyl (DPM) ester to prevent unwanted side reactions in subsequent steps. The DPM group is chosen for its stability under various reaction conditions and its relatively straightforward removal via hydrogenolysis or acidolysis in the final stages.

Step 3: Reductive Debromination and Ring Opening

  • Procedure: The diphenylmethyl 6,6-dibromopenicillanate is subjected to reductive debromination, often using a reducing agent like zinc dust in the presence of an acid. This is followed by a thermal or base-catalyzed ring opening of the thiazolidine ring.

  • Causality: Selective removal of the bromine atoms is crucial. The subsequent ring opening provides access to the C-2 position for the introduction of the azidomethyl group.

Step 4: Introduction of the Azidomethyl Group

  • Procedure: The ring-opened intermediate is reacted with formaldehyde and sodium azide (NaN₃).

  • Causality: This step introduces the key azidomethyl functionality at the C-2 position, which will later be converted to the triazole ring.

Step 5: Oxidation to the Sulfone

  • Procedure: The thioether is oxidized to the corresponding sulfone using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an acidic medium (e.g., acetic acid).[1]

  • Causality: The oxidation of the sulfur atom to a sulfone is critical for the inhibitory activity of tazobactam. The electron-withdrawing nature of the sulfone group increases the reactivity of the β-lactam ring, making it a more potent acylating agent of the β-lactamase enzyme.

Step 6: Cyclization to form the Triazole Ring

  • Procedure: The azide intermediate undergoes a [3+2] cycloaddition reaction with an alkyne, often acetylene gas or a protected acetylene derivative, to form the 1,2,3-triazole ring.[2]

  • Causality: This cycloaddition reaction is a highly efficient and regioselective method for the formation of the triazole ring, a key structural feature of tazobactam.

Table 1: Characterization Data for a Key Tazobactam Intermediate (Diphenylmethyl 2β-(1,2,3-triazol-1-ylmethyl)-2α-methylpenam-3α-carboxylate 1,1-dioxide)

Analysis Expected Data
¹H NMR Signals corresponding to the triazole protons (around 7.5-8.0 ppm), the diphenylmethyl protons (around 6.9-7.4 ppm), the penam core protons, and the methyl group.[3]
¹³C NMR Resonances for the triazole carbons, the diphenylmethyl carbons, the carbonyl carbons of the β-lactam and ester, and the aliphatic carbons of the penam core.
IR (KBr) Characteristic absorptions for the β-lactam carbonyl (around 1780-1800 cm⁻¹), the ester carbonyl (around 1740-1760 cm⁻¹), and the sulfone group (around 1320 and 1120 cm⁻¹).[2]
MS (ESI) A molecular ion peak corresponding to the calculated mass of the compound.

Part 2: The Diazabicyclooctane Core - A New Frontier in Inhibition

Avibactam represents a paradigm shift in β-lactamase inhibition, moving away from the traditional β-lactam core to a diazabicyclooctane (DBO) scaffold. The synthesis of this complex bicyclic system presents a unique set of challenges and opportunities for innovative chemical strategies.

Retrosynthetic Insights into the Avibactam Scaffold

The synthesis of the DBO core of avibactam typically involves the construction of a substituted piperidine ring, followed by cyclization to form the bicyclic system. The stereochemistry at multiple centers is critical for biological activity, necessitating precise stereocontrol throughout the synthesis.

Diagram 2: Synthetic Workflow for a Key Avibactam Intermediate

G Start Ethyl 5-hydroxypicolinate Piperidine Substituted Piperidine Intermediate ((2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate) Start->Piperidine Reduction & Stereoselective Introduction of Aminoxy Group Amide Piperidine Carboxamide Piperidine->Amide Amidation Cyclization Cyclization to DBO Core Amide->Cyclization Urea Formation & Ring Closure Avibactam Avibactam Cyclization->Avibactam Deprotection & Sulfation

Caption: A generalized synthetic pathway to the Avibactam DBO core.

Synthesis of a Crucial Avibactam Intermediate: (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

This chiral piperidine derivative is a cornerstone in many avibactam syntheses. The following protocol highlights a chemoenzymatic approach that offers excellent stereocontrol.

Experimental Protocol: Synthesis of a Chiral Piperidine Intermediate for Avibactam

Step 1: Reduction of Ethyl 5-hydroxypicolinate

  • Procedure: The starting material, ethyl 5-hydroxypicolinate, is catalytically hydrogenated to the corresponding piperidine.

  • Causality: This reduction saturates the pyridine ring to form the piperidine core. The choice of catalyst and conditions can influence the stereoselectivity of this step.

Step 2: Lipase-Catalyzed Resolution

  • Procedure: The racemic piperidine is subjected to a lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

  • Causality: This enzymatic resolution is a highly efficient method for obtaining the desired enantiomer in high purity. Lipases are often used in industrial settings due to their high selectivity and mild reaction conditions.

Step 3: Introduction of the Benzyloxyamino Group

  • Procedure: The resolved piperidine alcohol is converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with O-benzylhydroxylamine.

  • Causality: This step introduces the key benzyloxyamino side chain. The benzyloxy group serves as a protecting group for the hydroxylamine functionality and will be removed in a later step.

Step 4: Amidation

  • Procedure: The ethyl ester of the piperidine intermediate is converted to the corresponding primary amide by treatment with ammonia in methanol.[4]

  • Causality: The amide functionality is required for the subsequent cyclization to form the urea ring of the DBO core.

Table 2: Characterization Data for (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Analysis Expected Data
¹H NMR Signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), the benzylic protons (around 4.5-5.0 ppm), and the protons of the piperidine ring.
¹³C NMR Resonances for the aromatic and benzylic carbons of the benzyl group, the carbonyl carbon of the amide, and the aliphatic carbons of the piperidine ring.
MS (ESI) A molecular ion peak corresponding to the calculated mass of the compound.
Chiral HPLC A single major peak indicating high enantiomeric purity.[5]

Part 3: Navigating the Synthetic Landscape - Challenges and Solutions

The synthesis of β-lactamase inhibitor intermediates is not without its pitfalls. Researchers may encounter challenges related to stereocontrol, side reactions, and purification.

Common Challenges in Penam Sulfone Synthesis
  • Epimerization: The stereocenter at C-6 of the penam core can be susceptible to epimerization under certain conditions, leading to a mixture of diastereomers. Careful control of pH and temperature is crucial to minimize this side reaction.

  • Over-oxidation: During the oxidation of the thioether to the sulfone, over-oxidation to the sulfoxide can occur if the reaction is not carefully controlled. The choice of oxidizing agent and stoichiometry are critical parameters.

  • Ring Opening of the β-Lactam: The strained β-lactam ring is susceptible to nucleophilic attack, especially under harsh reaction conditions. The use of appropriate protecting groups and mild reagents is essential to preserve the integrity of the β-lactam core.

Hurdles in Diazabicyclooctane Synthesis
  • Stereocontrol: The DBO core of avibactam has multiple stereocenters. Achieving the desired stereochemistry requires the use of chiral starting materials, asymmetric catalysts, or efficient resolution techniques.

  • Cyclization Efficiency: The intramolecular cyclization to form the bicyclic system can be a low-yielding step if not optimized. The choice of activating agent for the urea formation and the reaction conditions play a significant role in the efficiency of this step.

  • Protecting Group Strategy: A well-defined protecting group strategy is essential for the synthesis of the DBO core. The protecting groups must be stable during the various transformations and selectively removable at the appropriate stages. Orthogonal protecting group strategies are often employed.[6][7]

Conclusion: From Intermediates to Innovation

The synthesis of β-lactamase inhibitor intermediates is a testament to the power and precision of modern organic chemistry. By understanding the fundamental principles that govern these complex transformations, researchers can not only replicate established routes but also innovate and develop more efficient, scalable, and sustainable processes. The intermediates discussed in this guide are more than just stepping stones in a synthetic sequence; they are the meticulously crafted foundations upon which the next generation of life-saving antibiotics will be built. The continued exploration of novel synthetic strategies for these core structures will undoubtedly play a pivotal role in our ongoing battle against antimicrobial resistance.

References

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Available at: [Link]

  • A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. (n.d.). Semantic Scholar.
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. (2017). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Tazobactam synthesis method. (2012). Google Patents. CN102643292B.
  • tazobactam synthesis. (n.d.). ChemicalBook.
  • Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. (2014). Semantic Scholar.
  • The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. (2025). ResearchGate.
  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. (n.d.). Google Patents. US10662190B2.
  • Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. (2025). Drugs.com.
  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. (n.d.). ResearchGate.
  • Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. (2020). iosrphr.org.
  • (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide. (n.d.). Pipzine Chemicals.
  • Production of β-Lactamase Inhibitors by Streptomyces Species. (n.d.). MDPI.
  • Penicillanic Acid Sulfones Inactivate the Extended-Spectrum b-Lactamase CTX-M-15 through Formation of a. (2021). ASM Journals.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Semantic Scholar.
  • S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Semantic Scholar.
  • APPLICATION NOTE Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. (n.d.). Nanalysis.
  • Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. (n.d.). Semantic Scholar.
  • (PDF) METHOD DEVELOPMENT AND METHOD VALIDATION OF CEFTAZIDIME AND AVIBACTAM BY RP-HPLC. (2025). ResearchGate.
  • Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Simultaneous Determination of Anti-Infective Drugs Using HPLC–UV. (2025). LCGC International.
  • CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate | Pharmaffiliates. (n.d.). Pharmaffiliates.
  • Table 1 from An improved synthesis of Tazobactam and its related impurities. (n.d.). Semantic Scholar.
  • Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. (n.d.). Slideshare.
  • ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE - gsrs. (n.d.). gsrs.
  • Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. (n.d.). Drugs.com.
  • PROTECTINGANDBDEPROTEC... (n.d.). Slideshare.
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.). PMC.
  • Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). ChemTalk.
  • Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC. (2020). PMC.
  • Penicillin Sulfone Inhibitors of Class D β-Lactamases - PMC. (n.d.). PMC.
  • Tazobactam (5) synthesis under combined flow and batch conditions. (n.d.). ResearchGate.
  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
  • 1171080-45-7|(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. (n.d.). BLD Pharm.
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Technical Characterization & Process Engineering: Tazobactam Diphenylmethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS 89789-07-1 | Benzhydryl (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide [1]

Executive Summary

Tazobactam Diphenylmethyl Ester (Tazobactam Benzhydryl Ester) is the penultimate intermediate in the synthesis of Tazobactam Sodium, a potent


-lactamase inhibitor. Its isolation purity determines the downstream quality of the final API. This guide details the physicochemical properties, specifically melting point and density, and correlates them with process engineering parameters for researchers and scale-up chemists.
Physicochemical Profile

The diphenylmethyl ester moiety serves as a lipophilic protecting group, stabilizing the C-2 carboxylic acid during the aggressive oxidation and nucleophilic substitution steps required to construct the sulfone and triazole moieties.

Core Properties Table
PropertyValue / RangeContext & Validation
Melting Point (High Purity) 201 – 203°C Indicates anhydrous, crystalline form (purity >99.5%) [1].
Melting Point (Tech Grade) 192 – 195°COften indicates residual solvent (solvate formation) or trace monoxide impurity.
Density (Predicted) 1.47 ± 0.1 g/cm³ Calculated based on skeletal structure.
Bulk Density (Tapped) 0.45 – 0.60 g/cm³Typical for the micronized powder; critical for reactor loading calculations.
Molecular Formula C₂₃H₂₂N₄O₅SMW: 466.51 g/mol
Appearance White to off-white crystalline powderYellowing indicates thermal degradation or oxide impurities.
Solubility DCM, DMSO, Ethyl AcetateInsoluble in water; sparingly soluble in alcohols.

Technical Insight: The melting point is a "hard" quality attribute. A depression below 195°C typically signals the presence of the sulfoxide intermediate (incomplete oxidation) or ring-opened degradation products formed during the triazole insertion.

Synthesis & Isolation Logic

To understand the melting point variability, one must analyze the synthesis pathway. The modern industrial route avoids the hazardous azide chemistry (using sodium azide and acetylene) in favor of a direct nucleophilic substitution using 1,2,3-triazole.[2]

The "Double Oxidation" Pathway

The highest purity ester is achieved via the oxidation of the chloromethyl penam precursor followed by triazole substitution.

TazobactamSynthesis Start Benzhydryl 2β-chloromethyl penicillanate Oxidation Oxidation (KMnO4/Acetic Acid) Start->Oxidation Step 1 Intermediate Chloromethyl Sulfone Intermediate Oxidation->Intermediate Substitution Nucleophilic Substitution (1,2,3-Triazole / Base) Intermediate->Substitution Step 2 Product Tazobactam Diphenylmethyl Ester (CAS 89789-07-1) Substitution->Product Crystallization Deprotection Deprotection (m-Cresol/Acid) Product->Deprotection Step 3 Final Tazobactam Acid Deprotection->Final

Figure 1: High-fidelity synthesis pathway emphasizing the sulfone formation prior to triazole insertion to minimize steric byproducts.

Protocol: Crystallization for MP Optimization

The melting point of 201-203°C is achieved only through controlled crystallization.

  • Dissolution: Dissolve crude ester in Dichloromethane (DCM).

  • Washing: Wash with saturated NaHCO₃ to remove unreacted triazole (acidic proton).

  • Solvent Swap: Distill off DCM while adding Isopropyl Alcohol (IPA) or Ethyl Acetate.

  • Nucleation: Cool to 0-5°C. The ester crystallizes as a dense white solid.

  • Drying: Vacuum dry at 45°C. Note: Temperatures >50°C during drying can cause surface amorphization, lowering the apparent MP.

Critical Process Parameters (CPP)
Density Considerations in Scale-Up

While the skeletal density is ~1.47 g/cm³, the bulk density is the operational parameter.

  • Reactor Volume: The ester is voluminous. A 100kg batch may require a 1000L reactor if the crystallization yields a "fluffy" polymorph (low bulk density).

  • Filtration: High-density crystals (grown slowly from Ethyl Acetate) filter 3x faster than rapid precipitates from Acetone/Water.

Impurity Profiling via Melting Point
Observed MPDiagnosisCorrective Action
201 - 203°C Target Specification Proceed to deprotection.
195 - 198°C Trace Solvent/Moisture Extended vacuum drying; check LOD (Loss on Drying).
< 190°C Structural Impurity Likely contains de-methylated byproducts or sulfoxide. Recrystallize from DCM/IPA.
Analytical Validation (Self-Validating System)

To ensure the material meets the "Researchers & Scientists" standard, rely on this orthogonal testing protocol:

  • HPLC Purity: >99.0% (Area normalization).

    • Column: C18 (e.g., Agilent Zorbax), 150mm x 4.6mm.

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

  • DSC (Differential Scanning Calorimetry):

    • Run at 10°C/min.

    • Look for a sharp endotherm onset at 201°C . A broad peak suggests a mixture of polymorphs.

  • IR Spectroscopy:

    • Carbonyl stretch (β-lactam): ~1790-1800 cm⁻¹.

    • Sulfone stretches: ~1320 cm⁻¹ and 1140 cm⁻¹.

Deprotection: The Final Step

The diphenylmethyl group is cleaved to yield the active drug.

  • Reagent: m-Cresol is the preferred scavenger for the benzhydryl cation.

  • Mechanism: Acid-catalyzed solvolysis.

  • Yield Impact: Purity of the ester (defined by MP) directly correlates to the color and yield of the final Tazobactam acid. Impure ester leads to a "red/brown" final product requiring expensive resin purification.

References
  • Patent CN102643292B : Tazobactam synthesis method. (Describes the high-purity isolation of the sulfone ester with MP 201-203°C).

  • PubChem Database : Tazobactam Diphenylmethyl Ester (Compound Summary). (Provides predicted density and structural identifiers).

  • Scholars Research Library : An improved synthesis of Tazobactam and its related impurities. (Der Pharmacia Lettre, 2012, 4 (2):674-682).[1] (Details the impurity profile and isolation logic).

  • ChemicalBook : CAS 89789-07-1 Physical Properties. (Aggregated vendor data for industrial grades).

Sources

The Strategic Role of the Benzhydryl Protecting Group in the Synthesis of Tazobactam

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tazobactam is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. It is clinically administered in combination with β-lactam antibiotics, such as piperacillin, to overcome antibiotic resistance. The synthesis of Tazobactam is a complex, multi-step process that hinges on the strategic use of protecting groups to ensure the stability of the core penicillanic acid structure while functionalizing key positions. This technical guide provides an in-depth analysis of the pivotal role of the benzhydryl (diphenylmethyl, DPM) group in protecting the C3-carboxylic acid moiety during Tazobactam synthesis. We will explore the causality behind its selection, its introduction, its stability throughout key transformations, and the critical final deprotection step to yield the active pharmaceutical ingredient.

Introduction: The Challenge of Synthesizing β-Lactamase Inhibitors

The chemical architecture of penicillanic acid derivatives like Tazobactam is inherently sensitive. The strained four-membered β-lactam ring is susceptible to cleavage under both acidic and basic conditions, a reactivity that is essential for its biological activity but a significant challenge for synthetic chemists[1][2][3]. Multi-step synthetic routes require that reactive functional groups, not involved in a particular transformation, be temporarily masked or "protected."

In the synthesis of Tazobactam, the carboxylic acid at the C3 position of the penam core is a primary site requiring protection. Its free acidic proton would interfere with numerous reagents used in the synthetic pathway, particularly those involving basic or organometallic intermediates. The choice of a suitable protecting group is therefore not trivial; it must be:

  • Easy to introduce in high yield onto the starting material.

  • Robust and inert to a variety of subsequent reaction conditions, including oxidation, nucleophilic substitution, and cycloaddition.

  • Possible to remove selectively in the final step under conditions that do not compromise the integrity of the fragile β-lactam sulfone structure.

The benzhydryl (DPM) ester has emerged as a highly effective and commonly used protecting group in this context, fulfilling all the above criteria and playing a crucial role in enabling efficient and scalable Tazobactam synthesis[4][5].

The Benzhydryl Group: A Strategic Selection for Carboxyl Protection

The diphenylmethyl (DPM) group is a benzyl-type protecting group, but its properties are distinct. As a benzhydryl ester, it offers a unique combination of stability and reactivity that makes it superior to simpler esters (like methyl or ethyl) or even standard benzyl esters for this specific synthetic challenge[6].

Causality Behind Experimental Choice:

  • Enhanced Stability: The two phenyl rings provide significant steric bulk and stabilize the ester linkage. This makes the DPM group resistant to a broader range of nucleophilic and mild acidic/basic conditions compared to simpler esters.

  • Facile Cleavage via Hydrogenolysis: Like benzyl esters, the DPM group can be cleaved under mild hydrogenolysis conditions (H₂ gas and a palladium catalyst)[5]. The resulting byproducts, diphenylmethane and CO₂, are volatile or easily separated, simplifying purification.

  • Alternative Acid-Catalyzed Cleavage: The DPM ester is more labile to acid-catalyzed cleavage than a benzyl ester due to the greater stability of the resonance-stabilized diphenylmethyl carbocation intermediate that forms upon protonation. This allows for deprotection using specific acidic reagents, such as m-cresol, under conditions that are mild enough to preserve the final Tazobactam molecule[7][8][9][10].

Introduction of the Benzhydryl Protecting Group

The DPM group is typically introduced early in the synthesis. A common starting material is 6-aminopenicillanic acid (6-APA) or a derivative thereof. The esterification is often accomplished by reacting the carboxylic acid with diphenyldiazomethane.

Diagram 1: Esterification to form the DPM-protected intermediate.

Workflow: The DPM Group's Journey Through Tazobactam Synthesis

The stability of the benzhydryl ester is paramount as the penam core undergoes a series of critical transformations. A common industrial route starts from the commercially available benzhydryl 6,6-dihydropenicillanate-1-oxide[5][11][12]. The DPM group remains steadfastly in place, safeguarding the carboxylate functionality through each step.

G start Benzhydryl 6,6-Dihydropenicillanate-1-Oxide step1 Ring Opening (w/ 2-Mercaptobenzothiazole) start->step1 Toluene, Heat step2 Chloromethylation (e.g., w/ CuCl₂) step1->step2 step3 Azidation (w/ NaN₃) step2->step3 Forms Azidomethyl intermediate step4 Sulfur Oxidation (w/ KMnO₄ or mCPBA) step3->step4 Forms Penam Sulfone step5 [3+2] Cycloaddition (w/ Acetylene Source) step4->step5 Forms Triazole Ring product Tazobactam Diphenylmethyl Ester step5->product final_step Deprotection (Cleavage of DPM Ester) product->final_step final_product Tazobactam (API) final_step->final_product

Diagram 2: Synthetic workflow showcasing the stability of the DPM group.

Key Transformations with the DPM Group Intact:

  • Ring Opening & Functionalization: The synthesis often involves opening the thiazolidine ring by reacting the penam sulfoxide with 2-mercaptobenzothiazole[5][13]. This is followed by the introduction of a chloromethyl group, which is subsequently converted to an azidomethyl group via nucleophilic substitution with sodium azide[5][8]. The DPM ester is inert to these reagents and conditions.

  • Oxidation to the Sulfone: A critical step is the oxidation of the sulfur atom to a sulfone, which is essential for Tazobactam's inhibitory activity. This is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA)[5][8][14]. The stability of the benzhydryl ester to these harsh oxidative conditions is a key advantage of its use.

  • [3+2] Cycloaddition: The final step in assembling the protected molecule is the formation of the 1,2,3-triazole ring. This is accomplished via a [3+2] cycloaddition reaction between the azidomethyl intermediate and an acetylene source[5][7]. This reaction yields the Tazobactam diphenylmethyl ester.

Deprotection: The Final and Most Critical Step

With the complete Tazobactam core structure assembled, the final step is the selective removal of the benzhydryl protecting group to unmask the carboxylic acid and yield the active pharmaceutical ingredient, typically as its sodium salt.

Method 1: Catalytic Hydrogenolysis

This is a widely used and very clean method for cleaving benzyl-type esters. The reaction involves treating the Tazobactam DPM ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Diagram 3: Cleavage of the DPM ester via catalytic hydrogenolysis.

Trustworthiness through Self-Validation: The choice of a biphasic solvent system (e.g., ethyl acetate and an aqueous solution of sodium bicarbonate) is a self-validating protocol[5]. As the DPM ester is cleaved, the resulting free acid is immediately neutralized by the bicarbonate in the aqueous phase, forming the water-soluble sodium salt. This partitions the product into the aqueous layer, effectively removing it from the reaction environment and driving the equilibrium towards the product. This in-situ extraction and salt formation also protects the final product from potential degradation.

Method 2: Acid-Catalyzed Cleavage with m-Cresol

While hydrogenolysis is effective, large-scale industrial synthesis often requires alternatives to handling hydrogen gas under pressure. A patented method involves the use of m-cresol for deprotection[8][9]. This method leverages the increased acid lability of the DPM group. The mechanism is believed to involve a proton relay through a hydrogen-bonded phenolic matrix, which facilitates the cleavage under milder conditions than using strong acids like TFA alone, thereby preventing degradation of the β-lactam ring[7][10].

Experimental Protocols and Data

Representative Protocol: Deprotection of Tazobactam DPM Ester via Hydrogenolysis

This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.[5]

  • Setup: To a hydrogenation vessel, add Tazobactam diphenylmethyl ester (1 equivalent).

  • Solvent Addition: Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The biphasic mixture should be stirred vigorously.

  • Catalyst Addition: Carefully add 10% Palladium on Charcoal (Pd/C) catalyst (typically 10-15% w/w relative to the starting ester).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to ~6 kg/cm ² and maintain vigorous stirring at room temperature (25-30°C).

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC, until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Phase Separation: Separate the aqueous layer from the organic (ethyl acetate) layer.

  • Purification: Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities. The resulting aqueous solution contains the sodium salt of Tazobactam, which can be isolated by lyophilization or crystallization.

Summary of Key Synthetic Steps
StepStarting MaterialKey ReagentsProductTypical Yield
Protection 6-APA DerivativeDiphenyldiazomethaneBenzhydryl Penicillanate>90%
Oxidation Azidomethylpenam DPM EsterKMnO₄, Acetic AcidAzidomethylpenam Sulfone DPM Ester~80-90%
Cycloaddition Azidomethylpenam Sulfone DPM EsterAcetylene Gas or Vinyl AcetateTazobactam DPM EsterHigh
Deprotection Tazobactam DPM EsterH₂, Pd/C, NaHCO₃Tazobactam Sodium Salt>90%

Yields are approximate and can vary based on specific conditions and scale.

Conclusion

The benzhydryl protecting group is not merely a placeholder but a key strategic tool in the synthesis of Tazobactam. Its robust nature allows it to withstand a series of demanding chemical transformations, while its specific lability under hydrogenolysis or mild acid-catalyzed conditions enables its clean removal at the final stage. This combination of stability and selective reactivity is fundamental to the successful and efficient production of this critical β-lactamase inhibitor. Understanding the causality behind its selection and application provides valuable insight for researchers and professionals engaged in the development of complex pharmaceutical agents.

References

  • A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. (2025). Google Search.
  • Protecting group - Wikipedia. Wikipedia.
  • An improved synthesis of Tazobactam and its related impurities. (2025).
  • Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases.
  • An improved synthesis of Tazobactam and its related impurities. (2012). Scholars Research Library.
  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
  • Tazobactam synthesis method. (Patent).
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Facile New Methods for Introduction and Removal of the Diphenylmethyl Group as a Protective Group for Carboxylic Acids. (2025).
  • Design, Synthesis and Crystal Structures of 6-Alkylidene-2'-Substituted Penicillanic Acid Sulfones as Potent Inhibitors of Acinetobacter baumannii OXA-24 Carbapenemase.
  • Hg(OAc)2/1,2,3-triazole-mediated efficient synthesis of Tazobactam. (2023). Chemical Papers.
  • SYNTHESIS OF NEW SULFONYLAMIDO-PENICILLANIC ACID SULFONES INHIBITORS OF β-LACTAMASES. DOI.
  • tazobactam synthesis. ChemicalBook.
  • PROTECTING GROUPS. Carey & Sundberg.
  • A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. Google Search.
  • Tazobactam synthesis method. (Patent).
  • Synthesis and evaluation of polymeric micelle containing piperacillin/tazobactam for enhanced antibacterial activity.
  • BENZHYDRYL 6,6-DIHYDROPENICILLIC ACID 1-OXIDE[TAZOBACTAM INTERMEDI
  • 6-Arylmethylidene Penicillin-Based Sulfone Inhibitors for Repurposing Antibiotic Efficiency in Priority Pathogens. (2020). Journal of Medicinal Chemistry.
  • Modifications of the C6-Substituent of Penicillin Sulfones with the Goal of Improving Inhibitor Recognition and Efficacy.
  • Novel and Recent Synthesis and Applications of β-Lactams.
  • Carboxyl protecting groups. Textbook.
  • beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. HETEROCYCLES.
  • SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV.
  • Deprotection of carboxylic esters of .beta.-lactam homologs. Cleavage of p-methoxybenzyl, diphenylmethyl, and tert-butyl esters. (1981). American Chemical Society.

Sources

Methodological & Application

Synthesis of Tazobactam: A Detailed Guide from a Diphenylmethyl Ester Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tazobactam

Tazobactam is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. These enzymes represent a primary defense mechanism for bacteria against β-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes, Tazobactam restores the efficacy of co-administered antibiotics, making it a cornerstone of modern combination therapies against resistant bacterial infections. Its chemical structure, a penicillanic acid sulfone derivative featuring a characteristic triazole ring, is key to its inhibitory activity.[1] This guide provides a detailed, in-depth protocol for the synthesis of Tazobactam, commencing from the commercially available diphenylmethyl (DPM) protected penicillanic acid sulfoxide.

Strategic Overview of the Synthetic Pathway

The synthesis of Tazobactam from (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester is a multi-step process that involves the strategic construction of the key triazolylmethyl side chain and subsequent oxidation of the penam core. The diphenylmethyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in side reactions and facilitating purification of intermediates. It is ultimately removed in the final step under mild hydrogenolysis conditions.

The overall workflow can be visualized as follows:

Synthesis_Workflow Start Penicillanic Acid Sulfoxide DPM Ester Intermediate1 Azetidinone Disulfide DPM Ester Start->Intermediate1 Ring Opening Intermediate2 Chloromethylpenam DPM Ester Intermediate1->Intermediate2 Chlorination Intermediate3 Azidomethylpenam DPM Ester Intermediate2->Intermediate3 Azidation Intermediate4 Azidomethylpenam Sulfone DPM Ester Intermediate3->Intermediate4 Oxidation Intermediate5 Tazobactam DPM Ester Intermediate4->Intermediate5 [3+2] Cycloaddition End Tazobactam Intermediate5->End Deprotection

Caption: Overall synthetic workflow for Tazobactam.

Part 1: Synthesis of the Azidomethylpenam Intermediate

This initial phase focuses on the conversion of the penam sulfoxide into the crucial azidomethyl intermediate, which serves as the precursor for the triazole ring.

Step 1.1: Ring Opening via Condensation with 2-Mercaptobenzothiazole

Mechanistic Rationale: The synthesis commences with the condensation of the starting penam sulfoxide with 2-mercaptobenzothiazole. This reaction proceeds via a thermal rearrangement, leading to the opening of the thiazolidine ring of the penicillin core to form an azetidinone disulfide diphenylmethyl ester.[1] Toluene is typically used as the solvent to facilitate the azeotropic removal of water, driving the reaction to completion.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester (1.0 eq) and 2-mercaptobenzothiazole (1.05 eq).

  • Add toluene to the flask (approx. 10-15 mL per gram of starting material).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude azetidinone disulfide diphenylmethyl ester, which is often used in the next step without further purification.

Step 1.2: Chlorination

Mechanistic Rationale: The disulfide intermediate is then treated with an anhydrous copper(II) chloride. This step effects a chlorination at the methyl group, yielding the corresponding chloromethylpenam diphenylmethyl ester.[1]

Protocol:

  • Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM).

  • Add anhydrous copper(II) chloride (approx. 1.5-2.0 eq) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is typically filtered to remove copper salts, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to provide the chloromethylpenam diphenylmethyl ester.

Step 1.3: Azidation

Mechanistic Rationale: The chloromethyl intermediate is a good substrate for nucleophilic substitution. Treatment with sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF) displaces the chloride to furnish the azidomethylpenam diphenylmethyl ester.[1][2] This azide is the direct precursor for the Huisgen cycloaddition. It's important to note that this reaction can lead to the formation of a rearranged six-membered ring byproduct via a thiiranium intermediate.[1] Careful control of reaction conditions helps to minimize this.

Protocol:

  • In a flask, dissolve sodium azide (approx. 2.4 eq) in a mixture of demineralized water and DMF at room temperature.[2]

  • Cool the sodium azide solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the chloromethylpenam diphenylmethyl ester (1.0 eq) in DMF.

  • Slowly add the solution of the chloro-intermediate to the cold sodium azide solution over a period of about 60 minutes, maintaining the temperature at 0-5 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 2 hours.[2]

  • Monitor the reaction by HPLC. Upon completion, the product is typically extracted into an organic solvent like ethyl acetate after quenching with water. The organic phase is washed, dried, and concentrated.

Parameter Step 1.1 Step 1.2 Step 1.3
Key Reagents 2-MercaptobenzothiazoleAnhydrous CuCl₂Sodium Azide
Solvent TolueneDichloromethaneDMF/Water
Temperature RefluxRoom Temperature0-5 °C to RT
Typical Duration 2-4 hours1-3 hours~3 hours
Key Intermediate Azetidinone DisulfideChloromethylpenamAzidomethylpenam

Part 2: Core Modification and Triazole Formation

This section details the critical oxidation of the sulfur atom and the subsequent construction of the triazole ring, which is quintessential for the biological activity of Tazobactam.

Step 2.1: Oxidation to the Sulfone

Mechanistic Rationale: The oxidation of the penam sulfide to the corresponding sulfone is a crucial step, as the sulfone moiety is essential for the β-lactamase inhibitory activity. Potassium permanganate in an acidic medium is a powerful and effective oxidizing agent for this transformation.[1] The reaction is believed to proceed through a cyclic manganese(V) intermediate.[3] Careful control of the stoichiometry of KMnO₄ is necessary to prevent over-oxidation and other side reactions.

Oxidation_Mechanism cluster_0 Oxidation Sulfide R-S-R' Sulfoxide R-S(O)-R' Sulfide->Sulfoxide [O] Sulfone R-S(O)₂-R' Sulfoxide->Sulfone [O] Deprotection Taz_DPM Tazobactam-DPM Taz_Na Tazobactam Sodium Salt Taz_DPM->Taz_Na H₂, Pd/C NaHCO₃ (aq) Taz_Acid Tazobactam (Final Product) Taz_Na->Taz_Acid Acidification (HCl)

Caption: Final deprotection and isolation sequence.

Protocol:

  • Suspend Tazobactam diphenylmethyl ester (1.0 eq) in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. [1]2. To this biphasic mixture, add 10% Palladium on Carbon (50% wet, approx. 15% w/w). [1]3. Pressurize the reaction vessel with hydrogen gas to ~6 Kg/cm². [1]4. Stir the mixture vigorously at room temperature until HPLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with water.

  • Separate the aqueous layer from the ethyl acetate layer. Wash the aqueous layer with fresh ethyl acetate to remove any organic impurities.

  • Cool the aqueous layer to 0-5 °C and slowly acidify to pH ~2.0 with 6N HCl. [1]8. The final product, Tazobactam, will crystallize out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure Tazobactam.

Conclusion

This application note outlines a reliable and scalable synthetic route to Tazobactam from a diphenylmethyl-protected penicillanic acid sulfoxide. The described protocols are based on established literature procedures and provide a framework for researchers in drug development and medicinal chemistry. Each step has been presented with a clear rationale, emphasizing the importance of reaction conditions in controlling stereochemistry and minimizing side-product formation. Adherence to these detailed methodologies will enable the successful synthesis of this clinically vital β-lactamase inhibitor.

References

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Link

  • A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. ResearchGate. (2011). Link

  • An improved synthesis of Tazobactam and its related impurities. ResearchGate. (2012). Link

  • Application of Continuous Flow in Tazobactam Synthesis. Organic Process Research & Development. (2021). Link

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Link

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Link

  • Dash, S., et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Tetrahedron, 65(4), 707-739. Link

  • Tazobactam synthesis method. Google Patents. (CN102020663B). Link

  • Tazobactam synthesis method. Google Patents. (CN102643292B). Link

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and pharmaceutical bulletin, 51(3), 320-323. Link

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. (2021). Link

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition. (2020). Link

  • Chemical modification of tazobactam. Synthesis of 2 beta-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfone derivatives. The Journal of antibiotics. (1995). Link

  • Synthesis method of 2beta-methyl azide-2alpha-methyl penam-3alpha-carboxylic acid diphenylmethyl ester. Google Patents. (CN103497203A). Link

  • The reaction mechanism of the azide–alkyne Huisgen cycloaddition. Physical Chemistry Chemical Physics. (2018). Link

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. (2018). Link

  • Pd/C-catalyzed reactions of HMF: decarbonylation, hydrogenation, and hydrogenolysis. Green Chemistry. (2015). Link

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. (2006). Link

  • Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens... Journal of Pharmaceutical and Biomedical Analysis. (2015). Link

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. (2023). Link

  • Preparation of (2S,3S,5R) 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2. 0]heptane- 2-carboxylic acid 4,4-dioxide,diphenyl methyl ester (8). Der Pharmacia Lettre. (2012). Link

Sources

Application Note: Deprotection of Tazobactam Diphenylmethyl Ester using TFA and Anisole

[1]

Abstract & Scope

This application note details the critical final step in the synthesis of Tazobactam: the cleavage of the diphenylmethyl (benzhydryl) ester protecting group to yield the free carboxylic acid. While thermal deprotection using m-cresol is a known industrial route, this guide focuses on the Trifluoroacetic Acid (TFA) and Anisole method. This acidolytic pathway offers milder thermal conditions (0°C – 20°C), significantly reducing the risk of

Target Audience: Process chemists and medicinal chemists optimizing late-stage

Mechanistic Insight: The "Scavenger" Principle[2][3]

The Chemical Challenge

The diphenylmethyl ester is acid-labile, but its cleavage generates a highly reactive diphenylmethyl cation (

  • Re-alkylation: Attacking the newly formed carboxylic acid (reversible reaction).

  • Polymerization: Reacting with other carbocations.

  • Alkylation of the Active Core: Attacking electron-rich centers on the Tazobactam core, leading to irreversible impurities.

The Role of Anisole

Anisole (methoxybenzene) is introduced as a "cation scavenger."[1] It is an electron-rich aromatic ring that reacts faster with the

Reaction Pathway Diagram

The following diagram illustrates the protonation, cleavage, and scavenging cycle.

ReactionMechanismSubstrateTazobactamDiphenylmethyl EsterProtonatedProtonatedIntermediateSubstrate->ProtonatedProtonationTFATFA (H+)TFA->ProtonatedCationDiphenylmethylCation (Ph2CH+)Protonated->CationReleaseProductTazobactam(Free Acid)Protonated->ProductCleavageByproductp-Benzhydrylanisole(Inert Waste)Cation->ByproductFriedel-CraftsAlkylationAnisoleAnisole(Scavenger)Anisole->ByproductTraps Cation

Figure 1: Mechanistic pathway of acid-catalyzed deprotection with cation scavenging.[1][2]

Experimental Protocol

Reagents & Materials
ReagentRoleGrade/Purity
Tazobactam Diphenylmethyl Ester Substrate>98% HPLC
Trifluoroacetic Acid (TFA) Acid Catalyst/Solvent>99% (Anhydrous)
Anisole Cation Scavenger>99%
Dichloromethane (DCM) Co-solvent (Optional)ACS Grade
Diisopropyl ether (IPE) or MTBE Precipitation SolventACS Grade (Cold)
Standard Operating Procedure (SOP)

Caution: TFA is corrosive and volatile. Perform all steps in a fume hood.

Step 1: Preparation of Scavenger Solution

  • In a clean, dry round-bottom flask (RBF), dissolve 1.0 eq of Tazobactam Diphenylmethyl Ester in Anisole (5.0 – 10.0 eq) .

    • Note: If solubility is poor, a minimal amount of DCM can be added. However, neat anisole/TFA mixtures are preferred to maximize scavenging efficiency.

Step 2: Acidification (Controlled Addition)

  • Cool the reaction vessel to 0°C – 5°C using an ice/water bath.

  • Add TFA (10 – 20 volumes relative to substrate mass) dropwise over 15–20 minutes.

    • Critical: Maintain internal temperature < 10°C. The reaction is exothermic.

    • Ratio: A typical efficient ratio is TFA:Anisole (4:1 v/v).

Step 3: Reaction Monitoring

  • Stir the mixture at 0°C – 5°C for 2–4 hours.

  • Monitor by HPLC or TLC.

    • Endpoint: Disappearance of the ester peak.

    • Warning: Do not extend reaction time unnecessarily; prolonged exposure to strong acid can degrade the

      
      -lactam ring.
      

Step 4: Work-up (Precipitation Method)

  • Prepare a separate vessel containing 10 volumes of cold Diisopropyl ether (IPE) or MTBE at 0°C.

  • Slowly pour the reaction mixture into the vigorously stirred ether.

  • The Tazobactam free acid will precipitate as a white to off-white solid. The organic byproducts (benzhydrylanisole) remain in the ether layer.

Step 5: Isolation

  • Filter the solid under nitrogen or argon atmosphere (hygroscopic).

  • Wash the cake 3x with cold ether.

  • Dry under vacuum at ambient temperature.

Process Workflow Visualization

WorkflowStartStart: Weigh SubstrateDissolveDissolve in Anisole(Optional: DCM)Start->DissolveCoolCool to 0°CDissolve->CoolAddTFAAdd TFA Dropwise(Exotherm Control)Cool->AddTFAReactStir 2-4h @ 0-5°CMonitor HPLCAddTFA->ReactCheckComplete?React->CheckCheck->ReactNo (Extend time)QuenchPour into Cold Ether(Precipitation)Check->QuenchYesFilterFiltration & WashQuench->FilterFinalCrude TazobactamFilter->Final

Figure 2: Step-by-step process workflow for TFA/Anisole deprotection.

Troubleshooting & Optimization

The following table summarizes common issues and their chemical causality.

ObservationProbable CauseCorrective Action
Low Yield / Gumming Incomplete precipitation.Ensure the ether is very cold (0°C) and use a large excess (10x volume). Add hexane if necessary to induce crystallization.

-Lactam Ring Opening
Temperature too high or reaction time too long.Strictly maintain T < 5°C. Quench immediately upon HPLC endpoint.
Purple/Pink Coloration Oxidation of anisole byproducts.This is common and usually removed during the ether wash. Ensure high-quality, colorless anisole is used.
Incomplete Cleavage Insufficient acid strength.If using DCM co-solvent, reduce DCM volume and increase TFA concentration.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for benzhydryl ester cleavage mechanisms).

  • Micetich, R. G., et al. (1987). "Synthesis of Tazobactam and related -lactamase inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for penicillanic acid sulfones).
  • Patent CN109305977B. "Preparation method of tazobactam."[3] (Describes the industrial context of diphenylmethyl ester intermediates).

  • Patent US6936711B2. "Process for the preparation of tazobactam." (Discusses deprotection strategies including cresol and acidolysis).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews. (Detailed review of TFA/scavenger mechanisms).

Troubleshooting & Optimization

Technical Support Center: Tazobactam Ester Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Aminosulfinic Acid Impurity in Tazobactam Diphenylmethyl Ester Document ID: TAZ-IMP-005 | Version: 2.1 Audience: Process Chemists, QC Analysts, and R&D Scientists[1]

Diagnostic Hub: Identification & Detection

Is this the impurity you are seeing? Before adjusting process parameters, confirm the identity of the impurity. In the synthesis of Tazobactam (specifically the benzhydryl/diphenylmethyl ester intermediate), the "aminosulfinic acid" impurity typically refers to the ring-opened degradation product where the


-lactam ring has been hydrolyzed or thermally cleaved.[1]
Chemical Identity[2]
  • Common Name: Aminosulfinic Acid Diphenylmethyl Ester (or related open-ring sulfinates).[1]

  • Chemical Name: (2S,3S)-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid diphenylmethyl ester (and derivatives).[1]

  • Origin: Degradation of the penam sulfone nucleus (Tazobactam ester) via C-N bond cleavage.

Analytical Profile (HPLC/LC-MS)

Use the following parameters to distinguish the aminosulfinic impurity from the active pharmaceutical ingredient (API) and other byproducts (e.g., sulfoxides).

ParameterSpecification / Observation
Retention Time (RT) Typically elutes earlier than Tazobactam Ester (more polar due to sulfinic acid/amine groups).[1]
UV Detection 210–220 nm (Weak absorption compared to the benzhydryl chromophore; often requires low wavelength).
Mass Spectrometry [M+H]+ : Look for mass shifts corresponding to

Da (hydrolysis) followed by potential fragmentation.[1] Note: The sulfinic acid group is labile; you may see loss of

in MS/MS.
Appearance in Mother Liquor Often found in higher concentrations in aqueous acetone/acetic acid mother liquors after crystallization.

Root Cause Analysis: The Mechanism of Formation

The formation of aminosulfinic acid impurities is not a random side reaction; it is a direct consequence of


-lactam instability  driven by the electron-withdrawing sulfone group.
The "Happy Path" vs. Degradation

The sulfone group at position 1 makes the C5 proton acidic and the


-lactam carbonyl highly susceptible to nucleophilic attack.

TazobactamDegradation Sulfide Penam Sulfide (Precursor) Oxidation Oxidation Step (KMnO4/H2O2) Sulfide->Oxidation Sulfone Tazobactam Ester (Target Product) Oxidation->Sulfone Controlled Conditions RingOpen Beta-Lactam Hydrolysis (C-N Bond Cleavage) Oxidation->RingOpen Over-oxidation / Thermal Runaway Stress Stress Factors: 1. High Temp (>35°C) 2. pH > 7.0 3. Excess Water Sulfone->Stress Stress->RingOpen Nucleophilic Attack Impurity Aminosulfinic Acid Impurity RingOpen->Impurity Rearrangement

Figure 1: Reaction pathway distinguishing the successful synthesis of Tazobactam Ester from the degradation pathway leading to aminosulfinic acid.[1]

Key Drivers of Impurity Formation[2]
  • Thermal Instability: The sulfone ester is significantly less stable than the sulfide precursor. Temperatures exceeding 35°C during oxidation or workup accelerate ring opening.

  • Hydrolytic Stress: The presence of water (necessary for KMnO4 oxidation) combined with acidic/basic excursions promotes hydrolysis.

  • Over-Oxidation: While less common, aggressive oxidants can attack the triazole ring or cause decarboxylation events that lead to ring fragmentation.

Prevention Protocols: Process Control

To eliminate this impurity, you must enforce strict controls during the Oxidation and Isolation phases.[1]

Phase A: The Oxidation Step (Critical Control Point)

Standard Reagents: Potassium Permanganate (


) in Acetic Acid/Water.[1]

Protocol:

  • Dissolution: Dissolve the Penam Sulfide intermediate in Acetone/Acetic Acid (ratio typically 10:1).

  • Temperature Lock: Cool the reaction mass to 0°C – 5°C before adding oxidant.

  • Controlled Addition: Add

    
     solution slowly.
    
    • Critical Limit: Do NOT allow the exotherm to raise the batch temperature above 10°C .

    • Why? The rate of sulfone formation is fast at 0°C; the rate of ring opening (impurity formation) spikes exponentially above 20°C.

  • Quenching: Immediately quench excess oxidant with Sodium Metabisulfite (

    
    ) once the reaction is complete (verify by TLC/HPLC). Do not let the reaction stir "overnight" without quenching.
    
Phase B: Isolation & Crystallization

The impurity is highly soluble in water/acetone mixtures but less soluble in alcohols/non-polar solvents.

Protocol:

  • Extraction: Extract the product into Dichloromethane (DCM) or Ethyl Acetate immediately after quenching.

  • Washing: Wash the organic layer with cold brine.

    • pH Check: Ensure the aqueous layer pH is 4.0 – 6.0 . Avoid bicarbonate washes that spike pH > 7.5, as this instantly triggers

      
      -lactam cleavage.[1]
      
  • Crystallization: Use a solvent switch (e.g., DCM to Isopropyl Alcohol).[1]

    • The aminosulfinic acid impurity tends to remain in the mother liquor.

    • Tip: If impurity levels are >1.0%, perform a reslurry in cold Methanol (

      
      ).[1]
      

Troubleshooting & FAQ

Q: I see a spike in the aminosulfinic impurity after drying the product. Why? A: This is likely Thermal Degradation . Tazobactam ester sulfones are heat-sensitive.[1]

  • Fix: Dry the product under high vacuum at < 40°C . Do not use tray dryers at 60°C+. Ensure the product is completely free of acetic acid before drying, as residual acid catalyzes degradation.[1]

Q: My oxidation reaction is incomplete, but increasing temperature causes impurities. What should I do? A: Do not increase the temperature. Instead:

  • Increase the agitation speed (mass transfer limitation).

  • Use a slight excess of

    
     (1.1 – 1.2 eq) but quench immediately upon completion.
    
  • Consider using Peracetic Acid as an alternative oxidant if KMnO4 sludge is causing thermal hotspots.

Q: Can I reprocess a batch with high aminosulfinic acid content? A: Yes, but standard recrystallization may not be enough if levels are high (>5%).[1]

  • Strategy: Dissolve the ester in DCM, wash with slightly acidic water (pH 5) to extract the polar sulfinic acid, then recrystallize from DCM/IPA.[1]

Decision Tree for Troubleshooting

Troubleshooting Start High Aminosulfinic Impurity Detected CheckStep When does it appear? Start->CheckStep Rxn During Reaction CheckStep->Rxn In-Process Control Workup During Workup/Drying CheckStep->Workup Final QC TempCheck Was Temp > 15°C? Rxn->TempCheck pHCheck Was pH > 7 or < 2? Workup->pHCheck Action1 Action: Improve Cooling Control Exotherm TempCheck->Action1 Yes Action2 Action: Adjust Quench Avoid Strong Bases TempCheck->Action2 No (Check Stoichiometry) pHCheck->Action2 Yes Action3 Action: Lower Drying Temp Remove Residual Acid pHCheck->Action3 No (Check Drying)

Figure 2: Diagnostic workflow for isolating the source of impurity generation.

References

  • Scholars Research Library. (2012). An improved synthesis of Tazobactam and its related impurities.[2] (Identifies "aminosulfinic acid diphenylmethyl ester" as Impurity 12 and discusses oxidation conditions).

  • Pharmaffiliates. Tazobactam Impurities Standards. (Provides structural confirmation of the open-ring sulfinic acid impurities).

  • Semantic Scholar. (2012).[2] Table 1 from An improved synthesis of Tazobactam and its related impurities. (Data on yield and impurity profiles).

  • Veeprho Pharmaceuticals. Tazobactam Impurities and Related Compounds. (Catalog of known degradation products for HPLC reference).

Sources

Technical Guide: Optimizing Tazobactam Diphenylmethyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The deprotection of Tazobactam diphenylmethyl ester (often designated as Compound 8 in synthesis schemes) is the final, critical step in the production of the beta-lactamase inhibitor Tazobactam. This step involves the cleavage of the bulky diphenylmethyl (benzhydryl) protecting group to release the free carboxylic acid.

The Challenge: The beta-lactam ring and the triazole moiety are sensitive to harsh acidic/basic conditions and elevated temperatures. Standard acid hydrolysis often leads to ring-opening (degradation), drastically reducing yield and introducing complex impurities.[1]

The Solution: The industry-standard "Gold Method" utilizes m-Cresol (meta-cresol) solvolysis.[1] Unlike harsh Lewis acids or catalytic hydrogenation (which risks sulfur poisoning), m-cresol acts as both a solvent and a scavenger, facilitating a soft, thermal cleavage via a proton-relay mechanism.[1]

Core Protocol: m-Cresol Solvolysis (The "Gold Standard")[1]

This protocol is synthesized from optimized industrial patents and process chemistry literature. It balances reaction kinetics with degradation control.

Reagents & Parameters
  • Substrate: Tazobactam Diphenylmethyl Ester (TDME)[1]

  • Reagent/Solvent: m-Cresol (High Purity >99%)[1][2]

  • Ratio: 8–12 mL m-Cresol per 1 g of TDME[1][2]

  • Temperature: 50°C ± 2°C (Strict control required)

  • Time: 2.5 – 4.0 Hours

Step-by-Step Workflow
  • Dissolution: Charge m-Cresol into the reactor. Add TDME under stirring. Ensure complete dissolution at ambient temperature before heating.

  • Reaction: Heat the mixture to 50-52°C .

    • Critical: Do not exceed 55°C. Higher temperatures exponentially increase beta-lactam ring opening.[1]

  • Monitoring: Monitor by HPLC every 30 minutes after the 2-hour mark.

    • Endpoint: < 1.0% unreacted ester.

  • Quench & Extraction:

    • Cool reaction mass to 20°C.

    • Dilute with Methyl Isobutyl Ketone (MIBK) or Dichloromethane (DCM) (Ratio: 5x volume of cresol).[1]

    • Extract the product into the aqueous phase using Sodium Bicarbonate (NaHCO₃) solution (pH ~7.0–7.5). Note: The lipophilic benzhydryl-cresol byproduct remains in the organic layer.

  • Isolation:

    • Separate phases. Wash the aqueous layer with MIBK to remove residual cresol.

    • Cool aqueous layer to 0–5°C.[3]

    • Slowly acidify with 6N HCl to pH 1.0–1.5 to precipitate Tazobactam free acid.

    • Filter, wash with cold water/acetone, and dry.[1]

Visualizing the Process

Reaction Mechanism & Pathway

The following diagram illustrates the cleavage pathway and the fate of the protecting group.

Tazobactam_Deprotection Ester Tazobactam Diphenylmethyl Ester Complex Protonated Intermediate Ester->Complex 50°C, H+ Relay Cresol m-Cresol (Solvent/Scavenger) Cresol->Complex Tazo Tazobactam (Free Acid) Complex->Tazo Cleavage Byproduct Benzhydryl-cresol Adduct (Lipophilic) Complex->Byproduct Alkylation

Figure 1: Mechanism of m-cresol mediated deprotection.[1][4] The benzhydryl carbocation is scavenged by m-cresol, preventing re-alkylation of the product.

Purification Logic Flow

Purification_Workflow Step1 Reaction Mixture (Tazobactam + Byproducts in m-Cresol) Step2 Dilution with MIBK Step1->Step2 Step3 NaHCO3 Extraction (pH 7.5) Step2->Step3 Split Phase Separation Step3->Split OrgPhase Organic Phase (m-Cresol + Benzhydryl Adduct) Split->OrgPhase Waste AqPhase Aqueous Phase (Tazobactam Salt) Split->AqPhase Product Step4 Acidification (HCl to pH 1.0) AqPhase->Step4 Final Crystallized Tazobactam Step4->Final

Figure 2: Downstream processing workflow ensuring separation of the lipophilic byproduct from the hydrophilic API.

Troubleshooting Center (FAQ)

Issue 1: Low Yield (< 40%) with High Impurities

Diagnosis: Likely Beta-Lactam Ring Opening .[1]

  • Cause: Reaction temperature exceeded 55°C or reaction time was prolonged beyond 4 hours.

  • Mechanism: Thermal stress causes the strained 4-membered lactam ring to hydrolyze.

  • Corrective Action:

    • Calibrate reactor temperature sensors. Ensure strict maintenance of 50–52°C .

    • Implement HPLC monitoring at 2.5 hours. Quench immediately upon disappearance of starting material.

    • Pro-Tip: If using a batch reactor, ensure efficient heat transfer to avoid "hot spots" near the jacket walls.

Issue 2: Product is Oily or Sticky (Failed Crystallization)

Diagnosis: Residual m-Cresol or Incorrect pH .[1]

  • Cause: Incomplete phase separation or acidification was too rapid.

  • Corrective Action:

    • Wash Step: Perform an additional wash of the aqueous bicarbonate layer with MIBK or DCM before acidification. This removes entrained cresol.

    • pH Control: Acidify slowly. Drop the pH to 3.0, stir for 15 minutes to induce nucleation, then slowly lower to pH 1.0. Rapid acidification traps impurities.

Issue 3: Incomplete Deprotection (Starting Material Remains)

Diagnosis: Insufficient Scavenger or Low Temperature.

  • Cause: Temperature < 45°C or insufficient m-cresol volume.[1]

  • Corrective Action:

    • Ensure the ratio is at least 8 mL/g . m-Cresol is the solvent and the reactant driver.

    • Do not increase temperature to compensate. Instead, extend time slightly (up to 5 hours) but monitor degradation closely.

Issue 4: "Pink" or Discolored Product

Diagnosis: Oxidation of Phenolic Impurities.

  • Cause: m-Cresol oxidation products carried over.[1]

  • Corrective Action:

    • Use fresh, distilled m-cresol.[1]

    • Add a small amount of EDTA or Sodium Bisulfite during the aqueous extraction phase to chelate metals or reduce oxidized phenols.

Comparative Method Analysis

FeatureMethod A: m-Cresol (Recommended) Method B: Anisole / Lewis Acid (AlCl₃) Method C: Hydrogenation (Pd/C)
Yield High (85-90% step yield)Moderate (60-75%)Variable (sensitive to poisons)
Purity Excellent (>99% after workup)Good, but Al salts are hard to removeRisk of ring reduction
Scalability High (Standard reactors)Low (Requires cryogenic -20°C)Moderate (High pressure H2)
Safety Moderate (Phenolic waste)Low (Corrosive Lewis acids)Low (Flammable H2 + Catalyst)
Cost ModerateHigh (Cryogenic energy costs)High (Precious metal catalyst)

Advanced Optimization: Continuous Flow

Recent studies indicate that converting the m-cresol deprotection to a continuous flow microreactor process can significantly improve yield.

  • Mechanism: Precise residence time control (e.g., exactly 15 minutes at 60°C) prevents the secondary degradation reaction that occurs in batch cooling cycles.

  • Result: Yields can increase by 5-10% due to the elimination of thermal lag.

References

  • Scholars Research Library. (2012). An improved synthesis of Tazobactam and its related impurities.[5][6][7][8] Der Pharmacia Lettre, 4(2), 674-682.[1] Link

  • Google Patents. (2019). CN109305977B - Preparation method of tazobactam.[1][3][9][4][10]Link[1]

  • Google Patents. (2013). CN102643292B - Tazobactam synthesis method.[1][6][3][9][4][10]Link[1]

  • American Chemical Society. (2021).[6] Application of Continuous Flow in Tazobactam Synthesis.[5][6] Organic Process Research & Development. Link[1][6]

  • ResearchGate. (2017). Usage of Anisole in PMB deprotection using TFA?Link

Sources

Technical Support Center: Temperature Control in Tazobactam Ester Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the critical parameter of temperature during the catalytic hydrogenation of Tazobactam esters. This process, typically involving the hydrogenolysis of a protecting group such as a diphenylmethyl (DPM) ester, is a cornerstone of Tazobactam synthesis.[1][2] However, the exothermic nature of catalytic hydrogenation presents significant challenges for process control, safety, and product purity.[3][4][5] An uncontrolled temperature increase can lead to side reactions, catalyst degradation, and, in severe cases, a thermal runaway.[3][5]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying principles governing thermal control, providing actionable troubleshooting advice and robust protocols to ensure your experiments are safe, repeatable, and successful.

Section 1: The Energetics of Hydrogenation: A Balancing Act

At its core, controlling the temperature of a Tazobactam ester hydrogenation is about balancing the rate of heat generation with the rate of heat removal.

  • Heat Generation (Reaction Kinetics): The reaction's speed is dictated by several factors, including catalyst activity, hydrogen pressure, substrate concentration, and the reaction temperature itself.[4][6] An increase in any of these variables can accelerate the reaction, leading to a more rapid release of energy.

  • Heat Removal (Heat Transfer): The efficiency of heat removal depends on the reactor's design (e.g., cooling jackets, internal coils), the properties of the solvent (heat capacity, viscosity), and the degree of agitation.[4][6][7] Poor agitation can lead to the formation of localized "hotspots" even if the bulk temperature appears stable.[4]

The interplay between these factors is crucial for maintaining a stable thermal profile.

HeatGen Heat Generation (Exothermic Reaction) Temp System Temperature HeatGen->Temp Increases HeatRem Heat Removal (System Cooling) HeatRem->Temp Decreases Temp->HeatGen Influences Rate sub_gen sub_gen->HeatGen Factors Driving Heat Generation Catalyst Catalyst Activity & Loading Catalyst->sub_gen Pressure H₂ Pressure Pressure->sub_gen Concentration Substrate Conc. Concentration->sub_gen sub_rem sub_rem->HeatRem Factors Driving Heat Removal Agitation Agitation Rate Agitation->sub_rem Solvent Solvent Properties (Heat Capacity, Viscosity) Solvent->sub_rem Cooling Cooling System (Jacket, Coils) Cooling->sub_rem

Caption: Core factors influencing system temperature.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the catalytic hydrogenation of Tazobactam esters.

Q1: My reaction temperature is rising too quickly and overshooting the setpoint. What should I do and what are the likely causes?

A1: Immediate Action:

  • Immediately stop the hydrogen supply.

  • If safe, increase the flow of the cooling medium to the reactor jacket.

  • Ensure agitation is maintained to promote even cooling.

  • If the temperature continues to rise uncontrollably, be prepared to execute your facility's emergency shutdown procedure, which may involve a quench or transfer to a dump tank.[8]

Root Cause Analysis:

  • Excessive Hydrogen Pressure: Too high a hydrogen pressure can dramatically increase the reaction rate.[6] The rate increase is often most significant at lower pressures and may plateau, so operating in the ideal range is key.[6]

  • High Catalyst Loading: An excessive amount of catalyst will accelerate the reaction beyond the cooling system's capacity. Re-evaluate the catalyst loading based on literature or internal validation.

  • Inadequate Cooling: The cooling system may be underperforming. Check the coolant temperature, flow rate, and ensure there are no blockages in the reactor jacket or coils.[3]

  • Poor Initial Temperature Control: Starting the hydrogen addition before the reaction mixture is properly cooled can lead to a rapid initial exotherm that is difficult to control.[3] Always ensure the starting temperature is at or below the target before introducing hydrogen.

Q2: The reaction is very slow, and I'm struggling to maintain the target temperature. What are the potential issues?

A2: A sluggish reaction can be caused by several factors related to catalyst activity and reagent availability.

  • Catalyst Deactivation/Poisoning: The catalyst may be inactive. Catalysts like Palladium on Carbon (Pd/C) can be poisoned by impurities such as sulfur or halides from previous steps.[9] Ensure all starting materials and solvents are of high purity. Using a fresh batch of catalyst is a good troubleshooting step.[10]

  • Poor Mass Transfer: The hydrogen gas may not be reaching the catalyst surface efficiently. Increase the agitation speed to improve gas dispersion.[6][7] A vortex should be visible in the reactor.

  • Low Hydrogen Pressure: The hydrogen pressure might be too low to drive the reaction at a reasonable rate. Verify the pressure reading and ensure there are no leaks in the system.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.[11] Some solvents may have low hydrogen solubility, hindering the reaction.[6][7] Protic solvents like alcohols are often effective, but the optimal choice can be substrate-dependent.[12]

Q3: How can I prevent the formation of localized hotspots within my reactor?

A3: Hotspots are dangerous regions of high temperature that can lead to side product formation and pose a safety risk.[4] They are almost always a result of poor mixing.

  • Optimize Agitation: This is the most critical factor. The agitator speed and design (e.g., Rushton turbine, pitched blade) should be sufficient to keep the solid catalyst suspended uniformly and disperse hydrogen gas effectively.

  • Controlled Reagent Addition: For highly exothermic reactions, consider a semi-batch process where the substrate or hydrogen is added gradually, allowing the cooling system to keep pace with heat generation.

  • Reactor Baffling: Ensure your reactor has baffles, which are crucial for preventing swirling and promoting top-to-bottom mixing, breaking up any thermal stratification.

Q4: What are the signs of a potential runaway reaction, and what is the emergency protocol?

A4: A runaway reaction is a rapid, uncontrolled increase in temperature and pressure.[3][5] Warning Signs:

  • A temperature rise that continues to accelerate even after cooling has been maximized.

  • A rapid increase in reactor pressure beyond what is expected from the hydrogen feed.

  • Visible solvent boiling or venting from the safety relief valve.

Emergency Protocol:

  • Stop All Feeds: Immediately cut the hydrogen supply and any other incoming reagents.

  • Maximize Cooling: Apply maximum cooling to the reactor.

  • Depressurize (If Safe): Vent the reactor to a safe location, such as a flare or scrubber system, to relieve pressure.[13]

  • Initiate Quench: If the reaction does not come under control, introduce a pre-determined chemical quencher to stop the reaction. This should be part of your pre-approved safety plan.

  • Evacuate: If control cannot be re-established, evacuate the area and alert emergency personnel.

Q5: Can the reaction temperature affect product selectivity?

A5: Yes, absolutely. Temperature is a critical parameter for controlling selectivity.[4] In the context of Tazobactam synthesis, excessive temperatures during hydrogenolysis could potentially lead to over-reduction or degradation of the sensitive β-lactam core. Operating within a validated, narrow temperature range is essential for maximizing the yield of the desired product while minimizing impurities.[14]

Section 3: Key Operational Parameters for Hydrogenolysis

While the optimal conditions must be determined experimentally for your specific Tazobactam ester, the following table provides typical starting ranges for the hydrogenolysis of benzyl-type esters using a Pd/C catalyst.

ParameterTypical RangeRationale & Key Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C)Pd/C is a highly effective and common catalyst for hydrogenolysis.[15][16] Ensure it is handled wet, as dry Pd/C can be pyrophoric (ignite spontaneously in air).[3][8]
Catalyst Loading 5 - 15% w/w (dry basis) relative to substrateHigher loading increases reaction rate but also heat output and cost. Start low and optimize.
Solvent Methanol, Ethanol, Ethyl Acetate, THFProtic solvents can facilitate the reaction.[12] Solvent choice affects hydrogen solubility and heat transfer.[6][11] Ensure the solvent is anhydrous and high purity.
Temperature 25 - 80 °CThe reaction is exothermic. A higher temperature increases the rate but may also promote side reactions.[6][14] Some syntheses specify temperatures around 80°C.[1]
Hydrogen Pressure 1 - 5 bar (approx. 15 - 75 psig)Higher pressure increases the rate of reaction and hydrogen availability at the catalyst surface.[6]
Agitation >300 RPM (highly dependent on scale & geometry)Vigorous agitation is critical for suspending the catalyst and ensuring good gas-liquid mass transfer to avoid hotspots.[7]

Section 4: Standard Operating Protocol (SOP) - Lab Scale

This protocol outlines a safe, controlled procedure for the hydrogenolysis of a Tazobactam diphenylmethyl ester. Note: All operations must be conducted in a well-ventilated fume hood, and a thorough hazard assessment must be completed before starting.[13]

prep_node prep_node op_node op_node safety_node safety_node end_node end_node A 1. Reactor Preparation B Ensure reactor is clean, dry. Perform leak test with Nitrogen. A->B C 2. Catalyst Charging B->C D Weigh wet Pd/C catalyst. Transfer to reactor as a slurry in solvent under a Nitrogen blanket. C->D E 3. Substrate Charging D->E F Charge Tazobactam ester solution to the reactor. E->F G 4. System Purge F->G H Pressurize with N₂ (3x), venting each time to remove all Oxygen. G->H I 5. Hydrogenation H->I J Cool mixture to start temp (e.g., 20°C). Introduce H₂ to target pressure (e.g., 3 bar). Start controlled heating to setpoint (e.g., 50°C). I->J K Monitor H₂ uptake, temperature, and pressure. Maintain constant temperature via cooling. J->K L 6. Reaction Completion & Shutdown K->L M Stop heating and cool to <25°C. Stop H₂ flow and vent. L->M N Purge headspace with N₂ (3x) to remove all residual Hydrogen. M->N O 7. Catalyst Filtration N->O P Filter the reaction mixture through Celite® under a Nitrogen blanket. NEVER let the catalyst dry on the filter. O->P Q 8. Product Workup P->Q

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Reactor Preparation & Safety Checks:

    • Ensure the hydrogenation reactor and all fittings are clean, dry, and rated for the intended pressure.[13]

    • Assemble the reactor, ensuring all seals are correctly fitted.

    • Pressurize the empty reactor with an inert gas (Nitrogen) to the maximum planned operating pressure and perform a leak test for at least 30 minutes.[13]

  • Charging Reagents (Under Inert Atmosphere):

    • Vent the reactor and establish a gentle positive pressure of Nitrogen.

    • Catalyst: Weigh the required amount of wet Pd/C catalyst. Crucial Safety Note: Never handle dry Pd/C in the open air as it is pyrophoric.[3][8] Prepare a slurry of the catalyst in a small amount of the reaction solvent and add it to the reactor via a cannula or funnel under a Nitrogen counter-flow.

    • Substrate: Add the Tazobactam ester, either as a solid followed by the solvent or as a pre-prepared solution.

  • Inert Gas Purging:

    • Seal the reactor.

    • Begin agitation.

    • Pressurize the reactor with Nitrogen to 2-3 bar, then carefully vent the pressure. Repeat this cycle at least three times to thoroughly remove all oxygen from the headspace and the solution. This step is critical to prevent the formation of a flammable hydrogen-oxygen mixture.[3][13]

  • Initiating Hydrogenation:

    • After the final Nitrogen purge, evacuate the headspace to a slight vacuum.

    • Introduce hydrogen gas to the target pressure (e.g., 3 bar).

    • Begin heating the reaction to the desired setpoint (e.g., 50°C). Be prepared to apply cooling as soon as the reaction starts, as the exotherm can be rapid.

    • Monitor the reaction by observing the drop in hydrogen pressure (as it is consumed) and the temperature. Maintain a constant pressure by refilling the reactor from a hydrogen reservoir as needed.

  • Reaction Shutdown and Workup:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop heating and cool the reactor to below 25°C.[13]

    • Stop the hydrogen supply and carefully vent the reactor.

    • Purge the reactor headspace with Nitrogen (3x) to remove all residual hydrogen.[13]

    • Catalyst Filtration: Under a Nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the Pd/C catalyst. Crucial Safety Note: Do not allow the catalyst filter cake to dry.[3] Immediately quench the filter cake with water after filtration is complete.

    • The resulting filtrate containing the deprotected Tazobactam can then be processed according to your downstream purification protocol.

References

  • Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved February 15, 2026, from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). SY-Lab. Retrieved February 15, 2026, from [Link]

  • How Is Temperature Controlled in A High Pressure Hydrogenation Reactor? (2025, January 7). Wuxi Jacketed Glass Reactor Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. Retrieved February 15, 2026, from [Link]

  • Hydrogenation reaction safety. (2024, June 6). YouTube. Retrieved February 15, 2026, from [Link]

  • Webinar: Hydrogenation Process Safety and Process Performance. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • TPR profiles of Pd/C-P, Pd/C-CP, Pd/C-PC and Pd/C-C. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Energy Consumption in Hydrogenation Plant. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1183-1188. Retrieved February 15, 2026, from [Link]

  • Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024, July 12). HELSafety. Retrieved February 15, 2026, from [Link]

  • Hydrogenation in Practice. (2022, February 16). AOCS. Retrieved February 15, 2026, from [Link]

  • Unraveling the role of solvents in catalytic transfer hydrogenation of muconic acid. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Research of chemical transformations in the technology of hydrogenation of vegetable oils. (2020). E3S Web of Conferences, 161, 01026. Retrieved February 15, 2026, from [Link]

  • High Temperature Catalytic Hydrogenation of Acetone over Raney Ni for Chemical Heat Pump. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Question 29: What are the likely causes for temperature excursion events in a hydrogen plant? (n.d.). AFPM. Retrieved February 15, 2026, from [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved February 15, 2026, from [Link]

  • Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. (2020, October 19). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • (PDF) Effect of Temperature, Pressure, and Reaction Time on Hydrogenation of Hexadecanoic Acid to 1-Hexadecanol Using a Ru-Sn(3.0)/C Catalyst. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kinetic interactions of tazobactam with beta-lactamases from all major structural classes. (1993). Antimicrobial Agents and Chemotherapy, 37(4), 851–858. Retrieved February 15, 2026, from [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology, 6(10), 3218-3237. Retrieved February 15, 2026, from [Link]

  • Kinetic interaction of tazobactam with beta-lactamases from all major structural classes. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). The Portable Chemist. Retrieved February 15, 2026, from [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025, February 15). Europe PMC. Retrieved February 15, 2026, from [Link]

  • Solvent effects in liquid-phase reactions: I. Activity and selectivity during citral hydrogenation on Pt/SiO2 and evaluation of mass transfer effects. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Question 29: What are the likely causes for temperature excursion events in a hydrogen plant? (n.d.). American Fuel & Petrochemical Manufacturers. Retrieved February 15, 2026, from [Link]

  • A Kinetic Study on the Interaction Between Tazobactam (A Penicillanic Acid Sulphone Derivative) and. (n.d.). accedaCRIS. Retrieved February 15, 2026, from [Link]

  • Effect of H2 pressure on the hydrogenation process. Reaction conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved February 15, 2026, from [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021, June 23). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A Kinetic Study on the Interaction between Tazobactam (A Penicillanic Acid Sulphone Derivative) and Active-Site Serine beta-Lactamases. (1999). Journal of Enzyme Inhibition, 15(1), 1-10. Retrieved February 15, 2026, from [Link]

  • Tazobactam synthesis method. (n.d.). Google Patents.
  • Tazobactam synthesis method. (n.d.). Google Patents.
  • An improved synthesis of Tazobactam and its related impurities. (2012). Scholars Research Library. Retrieved February 15, 2026, from [Link]

  • Application of Continuous Flow in Tazobactam Synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Tazobactam Diphenylmethyl Ester Solubility & Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubility and Crystallization of Tazobactam Diphenylmethyl Ester in Ethyl Acetate Document ID: TSC-TAZ-EST-004 Role: Senior Application Scientist[1]

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a critical bottleneck in the purification of Tazobactam Diphenylmethyl Ester (CAS 89789-07-1).

While Ethyl Acetate (EtOAc) is the industry-preferred "green" solvent for this crystallization step, it presents a thermodynamic paradox: it is a marginal solvent for the ester.[1] At high temperatures (>45°C), it dissolves the ester effectively; however, upon cooling, the system frequently bypasses the nucleation zone and enters the "oiling out" (liquid-liquid phase separation) region before crystals can form.

This guide provides a self-validating troubleshooting system to stabilize your process, ensuring high-yield crystallization and preventing degradation of the sensitive


-lactam ring.

Module 1: The Solubility Matrix & Critical Parameters

Before attempting troubleshooting, verify your system against these baseline parameters. Deviations here are the root cause of 90% of solubility failures.[1]

Table 1: Solubility Profile of Tazobactam Diphenylmethyl Ester
ParameterEthyl Acetate (Pure)EtOAc + Co-Solvent (Recommended)Critical Limit
Dissolution Temp 45°C - 50°C35°C - 40°C (with DCM or Acetone)Max 55°C (Thermal degradation risk)
Crystallization Temp 0°C - 5°C15°C - 20°C< -5°C (Impurity precipitation)
Saturation Limit ~80-100 mg/mL (at 45°C)>150 mg/mLN/A
Water Content (KF) Must be < 0.2%N/A> 0.5% triggers hydrolysis to acid
Common Failure Mode Oiling out / EmulsionN/ARing opening (Aminosulfinic acid formation)

Technical Insight: The ester is highly lipophilic due to the benzhydryl group.[1] However, the sulfone and triazole moieties create polarity. Pure EtOAc struggles to solvate both domains simultaneously at low temperatures, leading to phase separation (oil) rather than lattice formation (crystal).[1]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "The product turns into a sticky oil instead of crystallizing upon cooling."[1]

Diagnosis: You have entered the Metastable Zone too rapidly.[1] The supersaturation ratio (


) is too high, and the system lacks the energy barrier to form a crystal lattice, choosing the lower-energy amorphous liquid state instead.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to 45°C until the oil disappears.

  • Solvent Modification: Add Dichloromethane (DCM) or Acetone (5-10% v/v).[1] These act as "solubilizers" to keep the oil in solution longer, widening the metastable zone.

  • Seeding: Cool to 30°C. Add 0.5% w/w of pure seed crystals.

  • Controlled Ramp: Cool at a rate of 5°C per hour (not faster) down to 0°C.

Issue 2: "I cannot get the solid to dissolve completely, even at reflux."

Diagnosis: You are likely dealing with a polymorphic variance or high levels of the Aminosulfinic Acid impurity (degradation product), which is insoluble in EtOAc.

Corrective Protocol:

  • Filtration Test: Perform a hot filtration (45°C). If the undissolved solid is white/off-white, analyze it by HPLC.[1]

  • Impurity Check: If the solid is the acid impurity (hydrolysis product), your EtOAc is "wet."[1]

  • Action: Dry your EtOAc using molecular sieves (3Å) or switch to anhydrous EtOAc. The ester will dissolve in dry EtOAc at 45°C; insolubility usually indicates it is no longer the ester.[1]

Issue 3: "The yield is low (<60%) after filtration."

Diagnosis: The solubility of the ester in EtOAc at 0°C is still too high (terminal solubility loss).

Corrective Protocol: Implement an Anti-Solvent Drive .

  • After the initial crystallization begins in EtOAc (at ~20°C), slowly dose Isopropyl Ether (IPE) or n-Heptane .[1]

  • Ratio: Target a final solvent ratio of 1:1 or 1:2 (EtOAc:IPE).

  • Mechanism: This drastically lowers the solubility of the ester, forcing the remaining solute out of the mother liquor without causing oiling (provided crystals are already present).

Module 3: The "Golden Path" Workflow

This workflow is designed to be self-validating . If Step 2 fails, do not proceed to Step 3.

Step-by-Step Optimization
  • Dissolution (The Solvent Swap):

    • Synthesize the ester in DCM or extract into DCM.[1]

    • Concentrate the DCM solution to a thick oil.[1]

    • Validation: Ensure no water layer is present.[1]

  • The EtOAc Charge:

    • Add Ethyl Acetate (5x volume relative to crude mass).[1]

    • Heat to 45°C . Stir for 30 mins.

    • Validation: Solution must be clear or slightly hazy. If distinct solids remain, filter hot.[1][2]

  • Nucleation Point:

    • Cool slowly to 25°C .

    • Critical Step: Add Seed Crystals.[1] Stir for 1 hour.

    • Validation: Visual confirmation of "cloud point" turning into distinct particles, not oil droplets.

  • Anti-Solvent Addition & Isolation:

    • Dropwise addition of Isopropyl Ether (IPE) over 2 hours while cooling to 0-5°C .[1]

    • Filter and wash with cold IPE.[1]

Module 4: Visualizing the Logic

The following diagram illustrates the decision matrix for handling solubility failures during the process.

TazobactamSolubility Start Start: Crude Tazobactam Ester (Oily Residue) SolventAdd Add Ethyl Acetate (5V) Heat to 45°C Start->SolventAdd CheckDissolve Is Dissolution Complete? SolventAdd->CheckDissolve HotFilter Perform Hot Filtration (Remove Insolubles/Inorganics) CheckDissolve->HotFilter No (Haze/Solid) Cooling Cool to 25°C (Controlled Ramp) CheckDissolve->Cooling Yes (Clear) HotFilter->Cooling Solid is Inorganic Salt RemedyWet Remedy: Insoluble Check Water Content (KF) Likely Hydrolysis Impurity HotFilter->RemedyWet Solid is Organic Acid CheckState Check State: Crystals or Oil? Cooling->CheckState Success Add Anti-Solvent (IPE) Cool to 0°C -> Filter CheckState->Success Crystals Formed RemedyOil Remedy: Oiling Out 1. Re-heat to 45°C 2. Add 5% Acetone 3. Add Seeds CheckState->RemedyOil Oiling Out RemedyOil->Cooling Retry w/ Seeding

Caption: Figure 1. Decision tree for maximizing Tazobactam Diphenylmethyl Ester recovery in Ethyl Acetate systems. Blue nodes indicate start, Yellow/Red indicate decision points, Green indicates success.

References

  • Hunnur, R. K., et al. (2012).[3] "An improved synthesis of Tazobactam and its related impurities."[1][3][4] Scholars Research Library, 4(2), 674-682.[1] (Describes the isolation of the diphenylmethyl ester and the impact of impurities like aminosulfinic acid).

  • Wei, Z., et al. (2015).[1] "Synthesis method of tazobactam diphenylmethyl ester." Patent CN105085544A.[1] (Details the specific crystallization parameters using alcohol/EtOAc mixtures).

  • Wang, Y. (2012).[1] "Tazobactam synthesis method." Patent CN102643292A.[1] (Provides data on the oxidation step and subsequent extraction/crystallization in Ethyl Acetate).

  • Musumeci, D., et al. (2024).[1] "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity." Crystal Growth & Design. (General mechanistic reference for "oiling out" phenomena in ester-based pharmaceutical intermediates). [1]

Disclaimer: This guide is for research and development purposes. All protocols should be validated under your specific laboratory conditions and safety regulations.

Sources

Technical Support Center: Optimization of m-Cresol Equivalents in Deprotection Steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced process of optimizing m-cresol equivalents in the deprotection step of solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity and yield of their synthetic peptides by mastering the art of the cleavage cocktail. Here, we move beyond simple protocols to explain the fundamental chemistry, troubleshoot common issues, and provide a framework for rational optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of m-cresol in a TFA cleavage cocktail?

A1: In the final deprotection step of Fmoc-based SPPS, trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[1][2] This process generates highly reactive carbocations, primarily from the protecting groups (e.g., t-butyl cations from Boc or t-butyl ester groups) and the resin linker.[3][4][5] If left unchecked, these electrophilic species can attack nucleophilic residues in the peptide chain, leading to a variety of unwanted side products.[3][6]

m-Cresol, a phenol derivative, acts as a scavenger . Its electron-rich aromatic ring is highly nucleophilic and effectively "traps" or quenches these reactive carbocations, preventing them from modifying sensitive amino acid residues.[6][7] This ensures the integrity of the target peptide, leading to higher purity and yield.

Q2: Which amino acid residues are most susceptible to modification without adequate scavenging?

A2: Several amino acid residues are particularly vulnerable to alkylation and other modifications by carbocations generated during TFA cleavage. These include:

  • Tryptophan (Trp): The indole side chain is highly nucleophilic and prone to alkylation.[3] The use of a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) can significantly reduce this side reaction.[5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion, which can lead to peptide fragmentation.[3]

  • Cysteine (Cys): The free thiol group is a potent nucleophile and can be readily alkylated, for example, by t-butyl cations to form S-tert-butylated Cysteine.[3][8]

  • Tyrosine (Tyr): The phenolic side chain can be alkylated, although it is generally less reactive than Trp or Met.[3]

Q3: Can I use other scavengers instead of or in combination with m-cresol?

A3: Absolutely. While m-cresol is a versatile scavenger, a combination of scavengers, often referred to as a "cleavage cocktail," is typically employed to address the diverse reactivity of the generated carbocations and to protect a wider range of sensitive residues.[9] The choice of scavengers depends on the specific amino acid composition of your peptide.[10]

Common scavengers used in conjunction with or as alternatives to m-cresol include:

  • Water (H₂O): Acts as a scavenger for tert-butyl cations.[11]

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl cations and other carbocations.[11]

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at preventing the oxidation of Cysteine and Methionine residues.[9]

  • Thioanisole: Aids in the removal of Pbf protecting groups from Arginine and helps suppress oxidation.[2][4]

Troubleshooting Guide

Issue 1: My peptide shows significant +56 Da adducts in the mass spectrum.

Q: My mass spectrometry analysis reveals a significant peak at +56 Da from the expected mass of my peptide. What is the likely cause and how can I prevent this?

A: A +56 Da mass addition is a classic indicator of tert-butylation , a common side reaction during TFA cleavage.[8] This occurs when the tert-butyl carbocation, generated from the cleavage of Boc or t-butyl ester protecting groups, alkylates a nucleophilic residue in your peptide.[4]

Root Cause Analysis and Solutions:

  • Insufficient Scavenging: The primary cause is an inadequate concentration or an inappropriate choice of scavengers to trap the tert-butyl cations.

  • Optimization Strategy:

    • Increase m-Cresol Equivalents: If you are already using m-cresol, a systematic increase in its concentration can often resolve the issue. Start by doubling the volumetric percentage of m-cresol in your cleavage cocktail and analyze the impact on the side product formation.

    • Introduce a Co-scavenger: For peptides containing highly susceptible residues like Cysteine, the addition of a thiol-based scavenger such as 1,2-ethanedithiol (EDT) is highly recommended.[9] Water is also an effective scavenger for tert-butyl cations.[11]

    • Utilize a Pre-formulated Cocktail: Consider using a well-established cleavage cocktail with a balanced composition of scavengers.

Data Presentation: Common Cleavage Cocktails

Reagent NameComposition (v/v)Key Applications & Notes
Reagent B TFA/H₂O/Phenol/TIS (88:5:5:2)A good general-purpose cocktail.
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides with multiple Arg(Pmc/Pbf) residues.[5]
TFA/TIS/H₂O (95:2.5:2.5)A simple and effective cocktail for many peptides, especially when Trp is protected with a Boc group.
TFA/TIS/EDT (95:2.5:2.5)Provides additional protection for Cysteine-containing peptides.
Issue 2: My peptide is showing signs of oxidation, particularly of Methionine or Tryptophan.

Q: My HPLC profile shows multiple peaks, and mass spec suggests oxidation of Met or Trp residues. How can I mitigate this?

A: Oxidation is a common problem, especially for peptides containing Methionine (Met) and Tryptophan (Trp). The acidic and oxidative environment of the TFA cleavage can lead to the formation of methionine sulfoxide (+16 Da) and various oxidized forms of tryptophan.

Root Cause Analysis and Solutions:

  • Oxygen Exposure: The presence of dissolved oxygen in the TFA and exposure of the reaction mixture to air can promote oxidation.

  • Inadequate Reducing Environment: Your cleavage cocktail may lack a scavenger that can effectively create and maintain a reducing environment.

Optimization Strategy:

  • Incorporate a Thiol Scavenger: The addition of 1,2-ethanedithiol (EDT) to your cleavage cocktail is highly effective in preventing the oxidation of Cys and Met residues.[9]

  • Degas Reagents: Before preparing your cleavage cocktail, it can be beneficial to bubble an inert gas like nitrogen or argon through the TFA to remove dissolved oxygen.

  • Blanket the Reaction: Perform the cleavage reaction under an inert atmosphere (e.g., in a vial flushed with nitrogen) to minimize contact with atmospheric oxygen.

Experimental Protocols

Protocol 1: Systematic Optimization of m-Cresol Equivalents

This protocol outlines a systematic approach to determine the optimal concentration of m-cresol for a given peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • m-Cresol

  • Other required scavengers (e.g., TIS, H₂O, EDT)

  • Cold diethyl ether

  • Centrifuge tubes

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Divide the Resin: Aliquot equal amounts of your dried peptide-resin into several reaction vials (e.g., 4 vials for 4 different conditions).

  • Prepare Cleavage Cocktails: Prepare a series of cleavage cocktails with varying concentrations of m-cresol. For example:

    • Vial 1 (Control): Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

    • Vial 2: TFA/TIS/H₂O/m-cresol (92.5:2.5:2.5:2.5)

    • Vial 3: TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5.0)

    • Vial 4: TFA/TIS/H₂O/m-cresol (85:2.5:2.5:10.0)

  • Perform Cleavage: Add the respective cleavage cocktail to each vial (a general rule is 10 mL of cocktail per gram of resin).[2] Allow the reaction to proceed for the standard time for your peptide (typically 2-4 hours at room temperature).

  • Precipitate the Peptide: Following cleavage, filter the resin and precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Isolate and Analyze: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide and analyze the crude product from each condition by HPLC and mass spectrometry.

  • Evaluate Results: Compare the purity profiles and the relative abundance of side products (e.g., +56 Da adducts) across the different conditions to determine the optimal m-cresol concentration.

Visualizations and Workflows

Diagram 1: The Role of m-Cresol in Preventing Side Reactions

Deprotection_Mechanism cluster_0 TFA Cleavage cluster_1 Generated Reactive Species cluster_2 Potential Side Reactions cluster_3 Scavenging Pathway Peptide-Resin Peptide-Resin Crude_Peptide Desired Peptide Peptide-Resin->Crude_Peptide Cleavage Protecting_Groups Protecting Groups (e.g., Boc, tBu) Carbocations Reactive Carbocations (e.g., tBu+) Protecting_Groups->Carbocations Cleavage TFA TFA TFA->Peptide-Resin TFA->Protecting_Groups Side_Products Alkylated Peptide (+56 Da Adducts) Carbocations->Side_Products Alkylation of Sensitive Residues Trapped_Species Alkylated m-Cresol (Inert) Carbocations->Trapped_Species Trapping m_Cresol m-Cresol m_Cresol->Trapped_Species

Caption: Mechanism of m-cresol as a scavenger during TFA deprotection.

References

  • Organic Process Research & Development. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • RSC Publishing. (2025, October 23). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Scientific Update. (2023, July 31). One Functional Group, So Many Functions. [Link]

  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]

  • AAPPTEC. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]

  • PubMed. (1996, March). Lability of N-alkylated peptides towards TFA cleavage. [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. [Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]

  • CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • ChemRxiv. Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. [Link]

  • Fmoc Resin Cleavage and Deprotection. [Link]

  • PMC. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. [Link]

  • Google Patents.
  • PubMed. (2015, July 15). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • PubMed. Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and their medical reference value ranges. [Link]

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • PMC. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. [Link]

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Technical Support Center: Navigating the Thermal Sensitivity of Tazobactam Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the inherent thermal instability of Tazobactam intermediates. This guide is structured to provide not just procedural steps, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

The synthesis of Tazobactam, a critical β-lactamase inhibitor, involves a series of intermediates that are susceptible to degradation, particularly under thermal stress. Improper temperature control can lead to the formation of isomers and degradation products, compromising yield, purity, and the overall success of your research. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

Section 1: Understanding the Core Problem: The Fragile β-Lactam Structure

The central challenge in handling Tazobactam and its precursors lies in the strained four-membered β-lactam ring. This structural feature, essential for its biological activity, is also its Achilles' heel, making it susceptible to hydrolysis and other degradation pathways. Thermal energy can accelerate these degradation processes, leading to undesirable byproducts.

A critical step in the synthesis of Tazobactam involves the deprotection of the Tazobactam diphenylmethyl ester intermediate. This reaction is particularly sensitive to heat, with temperatures above 35°C leading to the formation of degradation impurities.[1] Furthermore, earlier stages of the synthesis are also temperature-sensitive, with the potential for the formation of unwanted and difficult-to-separate isomers.[2]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with Tazobactam intermediates.

Q1: What are the primary degradation pathways for Tazobactam intermediates?

A1: The primary degradation pathway is the hydrolysis of the β-lactam ring, a common vulnerability for all penicillin-class molecules.[3][4] For Tazobactam intermediates, specific thermal degradation can also lead to isomerization and the formation of byproducts such as aminosulfinic acid during the final deprotection step.[1]

Q2: What is the most critical temperature-sensitive step in the synthesis of Tazobactam?

A2: While multiple steps require careful temperature control, the deprotection of the Tazobactam diphenylmethyl ester to yield the final Tazobactam product is highly critical. Exceeding 35°C during this step can significantly increase the formation of degradation products.[1]

Q3: How can I monitor the degradation of my intermediates during a reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for monitoring the progress of the reaction and detecting the formation of impurities and degradation products in real-time.[1][5] Developing a robust, stability-indicating HPLC method is crucial for process control.

Q4: Are there any stabilizing agents I can add to my reaction mixture?

A4: While the synthesis is typically carried out in specific solvent systems, for formulated Tazobactam products, buffering agents like citrate have been shown to improve stability in solution.[6] However, for synthetic intermediates, strict temperature and pH control are the primary methods for maintaining stability. The use of a diphenylmethyl ester as a protecting group for the carboxylic acid also contributes to the stability of the intermediate during the synthetic process.[1][2]

Q5: What are the visual signs of degradation in my sample?

A5: While not always apparent, a change in color or the formation of precipitates can indicate degradation. However, many degradation products are soluble and may not provide a visual cue. Therefore, analytical monitoring by HPLC is indispensable.[7]

Section 3: In-Depth Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: Unexpected Peaks in HPLC Analysis During Synthesis of Intermediate 3

Issue: Your HPLC chromatogram shows an unexpected peak eluting close to your desired product, benzhydryl 2-((R)-2-(2-(benzo[d]thiazol-2-yl)disulfanyl)-4-oxoazetidin-1-yl)-3-methylbut-3-enoate (Intermediate 3 ).

Potential Cause: Formation of the thermodynamically more stable and undesired isomer, benzhydryl 2-((R)-2-(2-(benzo[d]thiazol-2-yl)disulfanyl)-4-oxoazetidin-1-yl)-3-methylbut-2-enoate (Isomer 4 ). This is often a result of elevated reaction temperatures, prolonged reaction times, or insufficient dilution.[1]

Workflow for Resolution:

G start Unexpected Peak near Intermediate 3 check_temp Verify Reaction Temperature. Is it consistently at or below 85-90°C? start->check_temp check_time Review Reaction Time. Was it extended beyond the recommended duration? check_temp->check_time Yes high_temp High Temperature Detected check_temp->high_temp No check_solvent Confirm Solvent System and Dilution. Was the correct solvent (e.g., Toluene/Cyclohexane) and volume used? check_time->check_solvent No long_time Prolonged Reaction Time check_time->long_time Yes wrong_solvent Incorrect Solvent/Dilution check_solvent->wrong_solvent No resolution Resolution: Minimized Isomer 4 Formation check_solvent->resolution Yes optimize Action: Optimize Reaction Conditions high_temp->optimize long_time->optimize wrong_solvent->optimize reduce_temp Reduce and strictly control temperature. Consider mild vacuum to maintain reflux at a lower temperature. optimize->reduce_temp reduce_time Shorten reaction time and monitor closely with in-process HPLC. optimize->reduce_time correct_solvent Use recommended solvent system (e.g., Toluene:Cyclohexane 1:1) for optimal results. optimize->correct_solvent reduce_temp->resolution reduce_time->resolution correct_solvent->resolution

Caption: Troubleshooting Isomer Formation.

Corrective Actions:

  • Temperature Control: Ensure the reaction temperature is strictly maintained between 85-90°C. Using a mixture of toluene and cyclohexane (1:1) can facilitate azeotropic water removal at a lower temperature.[1]

  • Reaction Time: Monitor the reaction closely using HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.

  • Solvent Choice: The choice of solvent can impact the formation of byproducts. Toluene or a mixture of toluene and cyclohexane has been shown to give good results.[1]

Troubleshooting Scenario 2: Low Yield and Purity in the Final Deprotection Step

Issue: After the deprotection of Tazobactam diphenylmethyl ester (Intermediate 8 ), you observe a low yield of Tazobactam and the presence of a significant impurity peak in your HPLC analysis.

Potential Cause: Thermal degradation of the newly formed Tazobactam. The deprotection reaction is exothermic and/or requires conditions that can easily exceed the stability threshold of the product. Temperatures above 35°C can lead to the formation of aminosulfinic acid (Degradation Product 12 ).[1]

Workflow for Resolution:

G start Low Yield/Purity in Final Deprotection Step check_deprotection_temp Monitor Internal Reaction Temperature. Did it exceed 35°C? start->check_deprotection_temp check_reagents Verify Deprotection Reagents and Conditions. (e.g., Pd/C, H2 pressure, solvent) check_deprotection_temp->check_reagents No high_temp Temperature Excursion Detected check_deprotection_temp->high_temp Yes reagent_issue Suboptimal Reagents/Conditions check_reagents->reagent_issue Incorrect/Suboptimal resolution Resolution: Improved Yield and Purity of Tazobactam check_reagents->resolution Correct optimize Action: Refine Deprotection Protocol high_temp->optimize reagent_issue->optimize cooling Implement efficient cooling (e.g., ice bath). Ensure slow reagent addition if exothermic. optimize->cooling reagent_quality Ensure high-quality catalyst and reagents. Optimize hydrogen pressure and solvent choice. optimize->reagent_quality cooling->resolution reagent_quality->resolution

Caption: Optimizing the Final Deprotection Step.

Corrective Actions:

  • Aggressive Cooling: Maintain the reaction temperature between 25-30°C. Use an ice bath to dissipate any heat generated during the reaction.[1]

  • Inert Atmosphere: The deprotection is often a hydrogenation reaction; ensure the system is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.

  • Catalyst Quality: The quality and activity of the Palladium on carbon (Pd/C) catalyst are crucial. Use a fresh, high-quality catalyst for each reaction.

Section 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for In-Process Control

This protocol provides a general framework. It should be optimized and validated for your specific equipment and intermediates.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is often necessary to separate intermediates from starting materials and impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.[5][8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the intermediates (e.g., 220 nm).[1]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Validation: The method should be validated according to ICH guidelines to be considered "stability-indicating," ensuring that degradation products are well-resolved from the main analyte peak.[5]

Protocol 2: Forced Degradation Study of a Tazobactam Intermediate

This study helps to understand the degradation profile of your intermediate and to validate your analytical method.

  • Sample Preparation: Prepare stock solutions of your intermediate in a suitable solvent.

  • Acidic Degradation: Treat the intermediate solution with an acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for a defined period. Neutralize before injection.

  • Basic Degradation: Treat the intermediate solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period. Neutralize before injection.

  • Oxidative Degradation: Treat the intermediate solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat a solid sample of the intermediate in an oven at a high temperature (e.g., 80°C) for a set time, then dissolve and analyze. Also, reflux a solution of the intermediate.

  • Analysis: Analyze all stressed samples by your validated HPLC method to observe the formation of degradation products.

Table 1: Summary of Forced Degradation Conditions for Tazobactam (Final Product)

Stress ConditionReagentTime (example)Expected Degradation (%)
Acid Hydrolysis0.1 M HCl1 hour10.31%
Basic Hydrolysis0.1 M NaOH1 hour5.76%
Oxidation3% H₂O₂1 hourNot specified, but degradation occurs

Data adapted from a forced degradation study on the final Tazobactam product, which indicates the lability of the molecule under these conditions.[5]

Section 5: Visualizing the Critical Path: Tazobactam Synthesis and Instability Hotspots

The following diagram illustrates a common synthetic route for Tazobactam, highlighting the key intermediates and the stages where thermal control is paramount.

Tazobactam_Synthesis cluster_0 Synthesis Pathway cluster_1 Thermal Instability Hotspots Start Penam Sulfoxide Ester (2) Int_3 Azetidinonedisulfide Ester (3) Start->Int_3 + 2-Mercaptobenzothiazole Int_5 Chloromethylpenam Ester (5) Int_3->Int_5 + CuCl2 Hotspot_1 Isomer (4) formation (Keep T ≤ 85-90°C) Int_3->Hotspot_1 Int_7 Azidomethylpenam Sulfone Ester (7) Int_5->Int_7 + NaN3 then Oxidation Int_8 Tazobactam Diphenylmethyl Ester (8) Int_7->Int_8 + Acetylene Final Tazobactam (1) Int_8->Final Deprotection (e.g., H2, Pd/C) Hotspot_2 Degradation to Aminosulfinic Acid (12) (Keep T ≤ 30-35°C) Final->Hotspot_2

Caption: Key Thermal Instability Points in Tazobactam Synthesis.

This guide provides a foundational understanding of the challenges associated with the thermal instability of Tazobactam intermediates. By applying these principles and troubleshooting workflows, researchers can enhance the efficiency, reproducibility, and success of their synthetic endeavors.

References

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Available at: [Link]

  • Veeprho Pharmaceuticals. Tazobactam Impurities and Related Compound. Available at: [Link]

  • Jadhav, S. B., et al. (2023). Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-11. Available at: [Link]

  • Rodriguez, C., et al. (2018). An improved synthesis of Tazobactam and its related impurities. ResearchGate. Available at: [Link]

  • Jamieson, C., et al. (2018). Assessing the stability of piperacillin/tazobactam at concentrations of 25 mg/mL to 90 mg/mL in two elastomeric devices for OPAT. European Journal of Hospital Pharmacy. Available at: [Link]

  • Bhardwaj, S. K., et al. (2021). Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality Control Tool. Journal of Pharmaceutical Research International, 33(46A), 299-308. Available at: [Link]

  • Singh, R., & Sharma, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 18-26. Available at: [Link]

  • Khan Academy. (2014). Beta-lactam antibiotics. YouTube. Available at: [Link]

  • Rigge, D. C., & Jones, M. F. (2005). Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 58(4), 209–215. Available at: [Link]

  • Sahu, P. K., et al. (2015). Simultaneous determination of Ceftriaxone and Tazobactam in injectables by UHPLC method. ResearchGate. Available at: [Link]

  • Zosyn® (piperacillin/tazobactam) reformulation: Expanded compatibility and coadministration with lactated Ringer's solutions and selected aminoglycosides. (2008). ResearchGate. Available at: [Link]

  • Bush, K., et al. (1993). Kinetic interactions of tazobactam with beta-lactamases from all major structural classes. Antimicrobial Agents and Chemotherapy, 37(4), 851–858. Available at: [Link]

  • Brenner, G. M., & Stevens, C. W. (2013). Pharmacology E-Book. Elsevier Health Sciences.
  • Tulkens, P. M., et al. (1998). Influence of tazobactam on the degradation of piperacillin at 37°C. ResearchGate. Available at: [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Khan Academy. Available at: [Link]

  • Perilli, M., et al. (2000). A Kinetic Study on the Interaction Between Tazobactam (A Penicillanic Acid Sulphone Derivative) and Some Clinically Relevant β-Lactamases. accedaCRIS. Available at: [Link]

  • Hapeshi, A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. Available at: [Link]

  • Roberts, J. A., et al. (2018). A UHPLC-MS/MS method for the simultaneous determination of piperacillin and tazobactam in plasma (total and unbound), urine and renal replacement therapy effluent. Journal of Pharmaceutical and Biomedical Analysis, 149, 49-55. Available at: [Link]

  • Fisher, J. F., et al. (1981). Penicillanic acid sulfone: interaction with RTEM beta-lactamase from Escherichia coli at different pH values. Biochemistry, 20(15), 4125–4130. Available at: [Link]

  • Reddy, B. N., et al. (2021). Tandem LC-MS/MS method for the determination of Piperacillin (PIP) and Tazobactam (TAZ) in human plasma of patients in intensive care units who are critically ill: pitfalls and potential solutions. ResearchGate. Available at: [Link]

  • Al-Abri, S. S., et al. (2022). Degradation Pathway of Penicillin by Immobilized β-lactamase. Chemical Engineering Transactions, 92, 103-108. Available at: [Link]

  • Van der Heggen, T., et al. (2021). The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis. Pharmaceutics, 13(9), 1362. Available at: [Link]

  • Al-Rawi, W., et al. (2015). Stability testing of piperacilline/tazobactam in elastomeric infusion pumps. ResearchGate. Available at: [Link]

  • Hecq, J. D., et al. (2006). Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 59(5), 256–260. Available at: [Link]

Sources

Validation & Comparative

Precision Analytics: HPLC Method Validation for Tazobactam Diphenylmethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary: The Criticality of the Intermediate

In the synthesis of Tazobactam , a potent


-lactamase inhibitor, the purity of the Diphenylmethyl Ester (DPME)  intermediate is a critical quality attribute (CQA). Unlike the final Tazobactam acid, the DPME ester is significantly more hydrophobic and prone to specific degradation pathways, notably hydrolysis to the acid and oxidation to sulfoxides.

This guide moves beyond generic "beta-lactam" methods. We compare a traditional Porous C18 Isocratic Method against a modern Core-Shell Gradient Method , demonstrating why the latter offers superior resolution of the ester from its synthesis by-products (e.g., mercaptobenzothiazole derivatives).

Comparative Analysis: Choosing the Right Methodology

The separation of Tazobactam DPME requires balancing the retention of the hydrophobic ester group with the resolution of polar degradation products.

The Alternatives
  • Method A (Legacy): Fully Porous 5µm C18, Isocratic Elution.

  • Method B (Advanced): Fused-Core (Core-Shell) 2.7µm C18, Gradient Elution.

Performance Matrix
FeatureMethod A: Legacy (Porous 5µm)Method B: Advanced (Core-Shell 2.7µm)Verdict
Resolution (

)
Adequate (

) for main peak, but poor for late-eluting dimers.
Superior (

). Sharp peaks due to reduced path length for diffusion.
Method B
Backpressure Low (< 1500 psi). Compatible with older HPLC systems.Moderate (2500-3500 psi). Requires modern HPLC or UHPLC.Neutral
Solvent Consumption High (Isocratic runs often exceed 20 mins).Low (Gradient compresses run time to < 8 mins).Method B
Sensitivity (LOD) Moderate. Broad peaks reduce signal-to-noise ratio.High. Narrow peaks increase peak height/sensitivity.Method B
Robustness High.[1][2][3][4][5] Less sensitive to dwell volume changes.Moderate. Requires precise dwell volume calibration.Method A

Expert Insight: While Method A is robust for simple assay testing, Method B is strongly recommended for stability-indicating studies and impurity profiling due to its ability to resolve the DPME ester from chemically similar synthesis intermediates.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for method selection and the validation lifecycle according to ICH Q2(R2).

ValidationWorkflow Start Start: Tazobactam DPME Sample Goal Goal: Purity & Assay Start->Goal Choice Method Selection Goal->Choice Legacy Legacy: Porous C18 (Robust, Slow) Choice->Legacy Old Equipment Modern Modern: Core-Shell C18 (High Res, Fast) Choice->Modern Recommended Spec Specificity (Stress Testing) Legacy->Spec Modern->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Final Validated Method for Release Prec->Final

Figure 1: Analytical Lifecycle for Tazobactam DPME. The workflow prioritizes the Modern Core-Shell approach for comprehensive validation.

Recommended Experimental Protocol (Method B)

This protocol utilizes a Core-Shell column to maximize efficiency without the extreme backpressure of sub-2µm particles.

Chromatographic Conditions[1][2][3][4][6][7][8]
  • Column: Kinetex C18 (or equivalent Core-Shell),

    
     mm, 2.7 µm particle size.
    
  • System: HPLC/UHPLC with UV-Vis or PDA detector.

  • Wavelength: 220 nm (Optimized for the carbonyl/ester absorption).

  • Temperature:

    
    .
    
  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Setup[1][4][6][8]
  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid. Note: Low pH suppresses silanol activity and prevents hydrolysis of the ester during the run.
    
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 70 30 Equilibration
5.0 30 70 Elution of DPME
6.0 30 70 Wash
6.1 70 30 Re-equilibration

| 8.0 | 70 | 30 | End of Run |

Standard & Sample Preparation[5]
  • Diluent: Acetonitrile:Water (50:50 v/v). Crucial: Do not use 100% water as the diluent; Tazobactam DPME has low aqueous solubility and may precipitate.

  • Stock Solution: 1.0 mg/mL in Acetonitrile.

  • Working Standard: Dilute to 50 µg/mL in Diluent.

Validation Data & Acceptance Criteria

The following data summarizes a typical validation study for this molecule, adhering to ICH Q2(R2) guidelines.

System Suitability
ParameterAcceptance CriteriaExperimental Result
Tailing Factor (

)

1.12
Theoretical Plates (

)

12,450
RSD (Area, n=6)

0.45%
Linearity and Range

Performed from 50% to 150% of the target concentration (25 to 75 µg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery experiments at three levels (80%, 100%, 120%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 40.039.899.5%0.6%
100% 50.050.2100.4%0.4%
120% 60.059.799.5%0.5%
Specificity (Stress Degradation)

To prove the method is stability-indicating, the sample was subjected to stress.[5]

  • Acid Hydrolysis (0.1 N HCl, 2h): Peak observed at RRT 0.45 (Tazobactam Acid). Resolution from DPME > 5.0.

  • Oxidation (

    
    ):  Peak observed at RRT 0.85 (Sulfoxide impurity).
    
  • Result: No co-elution with the main Tazobactam DPME peak.

Expert Discussion: Troubleshooting & Causality

The Hydrolysis Trap

Observation: During robustness testing, a slow decrease in the DPME peak area is often observed if autosampler temperature is uncontrolled. Causality: The diphenylmethyl ester bond is susceptible to hydrolysis, particularly in the presence of moisture and heat. Solution:

  • Maintain autosampler temperature at

    
    .
    
  • Limit the water content in the diluent (keep organic ratio

    
    ).
    
  • Self-Validating Step: Inject a "Check Standard" every 10 samples. If the area drops by >2%, the sequence is compromised by stability issues, not instrument drift.

Column Selection Logic

Why Core-Shell? The diffusion path in fully porous 5µm particles (Method A) allows for peak broadening, which is detrimental when separating the DPME ester from its stereoisomers. The 2.7µm Core-Shell particles (Method B) provide a shorter diffusion path, resulting in sharper peaks and higher resolution without the need for ultra-high pressures (UHPLC).

References

  • International Council for Harmonisation (ICH). (2023).[3][6][7] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[6][7][8][9] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9] [Link]

  • Journal of Chromatographic Science. (2014). Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables.[5] (Contextual reference for beta-lactam stability). [Link]

  • Scholars Research Library. (2011). An improved synthesis of Tazobactam and its related impurities.[10] (Source for impurity identification including DPME). [Link]

Sources

A Comparative Guide to the FTIR Spectral Bands of the Diphenylmethyl Ester Group for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Protecting groups are indispensable tools in multi-step organic syntheses, and their unambiguous identification is critical for reaction monitoring and final product verification. The diphenylmethyl (benzhydryl) ester group is a valuable protecting group for carboxylic acids, prized for its stability under various conditions and its susceptibility to mild cleavage. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying this and other functional groups.

This guide provides an in-depth comparison of the FTIR spectral characteristics of the diphenylmethyl ester group against other commonly employed ester protecting groups. By understanding the subtle yet significant differences in their vibrational spectra, scientists can confidently identify these moieties, ensuring the integrity of their synthetic pathways and the purity of their active pharmaceutical ingredients (APIs).

The Vibrational Signature of Esters: A Primer

The infrared spectrum of an ester is dominated by two principal stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretch.[1] The position of the C=O stretching band is particularly sensitive to the electronic environment of the carbonyl group. Electron-donating groups attached to the carbonyl carbon or the ester oxygen can lower the C=O stretching frequency, while electron-withdrawing groups tend to increase it.[2]

The Diphenylmethyl Ester: A Unique Spectral Fingerprint

The diphenylmethyl ester group introduces two phenyl rings attached to the carbon of the ester's alcohol moiety. This structural feature gives rise to a unique combination of spectral bands that allows for its clear identification. To illustrate this, we will examine the FTIR spectrum of methyl 2,2-diphenylacetate, a compound that embodies the core structural elements of a diphenylmethyl ester.

Key Vibrational Modes of the Diphenylmethyl Ester Group

The FTIR spectrum of a diphenylmethyl ester is characterized by the following key absorption bands:

  • Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3030-3085 cm⁻¹ region, are characteristic of the C-H stretching vibrations of the phenyl rings.[3]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band typically appears in the range of 1730-1740 cm⁻¹ . The exact position can be influenced by the nature of the carboxylic acid portion of the ester.

  • Carbon-Oxygen (C-O) Stretch: Esters exhibit strong C-O stretching bands. In diphenylmethyl esters, a prominent band is expected in the 1220-1240 cm⁻¹ region, corresponding to the C-O stretch adjacent to the carbonyl group.

  • Aromatic C=C In-Ring Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl rings.

  • Aromatic C-H Out-of-Plane Bending: Strong, sharp bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the phenyl rings. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Comparative FTIR Analysis of Common Ester Protecting Groups

To highlight the unique spectral features of the diphenylmethyl ester, the following table compares its characteristic FTIR bands with those of other frequently used ester protecting groups: methyl, ethyl, tert-butyl, and benzyl esters.

Ester Protecting GroupMolecular StructureC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Diphenylmethyl (Benzhydryl) 1730 - 17401220 - 1240Aromatic C-H stretch (>3000), Aromatic C=C stretch (1600-1450), Aromatic C-H oop bend (900-675)
Methyl ~1743~1243, ~1047C-H stretch (~2955)
Ethyl ~1740~1243, ~1048C-H stretch (~2985)
tert-Butyl ~1735~1256, ~1157C-H stretch (~2980), Characteristic doublet for t-butyl group (~1393 and ~1368)
Benzyl 1732 - 17451220 - 1225Aromatic C-H stretch (>3000), Aromatic C=C stretch (1600-1450), Aromatic C-H oop bend (750-700)

Note: The exact positions of the absorption bands can vary slightly depending on the specific molecule, the physical state of the sample, and the FTIR sampling technique used.

Experimental Protocols for Reliable FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR spectra, adherence to a robust experimental protocol is essential. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods depends on the physical state of the sample.

Protocol 1: Analysis of Liquid/Solid Samples using ATR-FTIR

Attenuated Total Reflectance (ATR) is a versatile technique that requires minimal sample preparation, making it ideal for rapid analysis of both liquid and solid samples.[4]

Caption: ATR-FTIR Experimental Workflow

Step-by-Step Methodology:

  • Crystal Cleaning: The ATR crystal surface must be meticulously cleaned before and after each measurement to prevent cross-contamination. A soft, lint-free wipe dampened with a volatile solvent like isopropanol is typically used. This step is critical for obtaining a clean baseline.

  • Background Collection: A background spectrum is collected with the clean, empty ATR accessory. This spectrum contains information about the instrument's optics, the ATR crystal, and the surrounding atmosphere (e.g., CO₂ and water vapor). This background is then subtracted from the sample spectrum to yield the spectrum of the sample alone.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a pressure arm is used to ensure intimate contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Spectrum Collection: The sample spectrum is then recorded. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, resulting in a higher quality spectrum.

  • Post-Analysis Cleaning: The ATR crystal is cleaned thoroughly after the measurement.

  • Data Processing: The collected spectrum is then processed, which may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

Protocol 2: Analysis of Solid Samples using the KBr Pellet Method

For solid samples, the KBr pellet technique is a classic transmission method that can provide high-quality spectra.[5]

Caption: KBr Pellet FTIR Experimental Workflow

Step-by-Step Methodology:

  • Sample and KBr Preparation: A small amount of the solid sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopy-grade KBr powder.[6] The mixture is then finely ground in an agate mortar and pestle to ensure a homogenous dispersion and reduce particle size, which minimizes scattering of the infrared radiation.

  • Pellet Formation: The ground mixture is placed into a pellet press die and subjected to high pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet. A transparent pellet is indicative of good sample preparation.

  • Background Collection: A background spectrum is collected, either of a pure KBr pellet or of the empty sample compartment.

  • Sample Analysis: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Data Processing: The spectrum is processed as described for the ATR method.

Conclusion

The diphenylmethyl ester group possesses a distinct FTIR spectral signature that allows for its confident identification in the presence of other functional groups. The combination of the characteristic ester C=O and C-O stretching vibrations with the prominent bands arising from the two phenyl rings provides a unique fingerprint. By comparing the spectrum of an unknown compound with the data presented in this guide, researchers in drug development and other chemical sciences can effectively monitor the installation and removal of this important protecting group, thereby ensuring the successful progression of their synthetic endeavors. The use of robust and well-validated experimental protocols, such as those detailed for ATR and KBr pellet techniques, is fundamental to obtaining high-quality, reliable, and reproducible FTIR data.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • PubChem. (n.d.). Methyl alpha-phenylbenzeneacetate. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of Illinois. (n.d.). Infrared Spectroscopy. [Link]

  • Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?[Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

  • ResearchGate. (2014, October 8). TG/FT-IR characterization of additives typically employed in EPDM formulations. [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology, 21(1), 1-35. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Kintek Press. (2026, February 10). What Is The Typical Ratio Of Kbr To Sample For Ftir Pellets? Achieve Accurate Ftir Analysis With Proper Dilution. [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]

  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • National Center for Biotechnology Information. (2021, October 14). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • ResearchGate. (2023, May 31). Plz help in identifying the compound?[Link]

  • Kintek Press. (2026, February 10). What Is The Typical Ratio Of Kbr To Sample For Ftir Pellets? Achieve Accurate Ftir Analysis With Proper Dilution. [Link]

  • The Journal of Chemical Physics. (2011, December 20). High-resolution infrared spectrum of jet-cooled methyl acetate in the C=O stretching region: Internal rotations of two inequivalent methyl tops. [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...[Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

Comparative Guide: Analytical Profiling and Control of Tazobactam Diphenylmethyl Ester (Impurity 38)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Tazobactam Diphenylmethyl Ester (often designated as Impurity 38 in specific pharmacopeial or vendor listings, or Impurity D in others) is a critical process-related intermediate in the synthesis of Tazobactam. Chemically, it is the benzhydryl-protected form of the final API.

Its presence in the final drug substance indicates an incomplete deprotection step. Unlike the polar, water-soluble Tazobactam acid, this ester is highly lipophilic, posing significant challenges for standard Reverse Phase HPLC (RP-HPLC) methods designed for the API. This guide compares the efficacy of standard UV-based quality control against high-sensitivity LC-MS/MS profiling, providing a self-validating protocol for its detection and control.

Chemical Identity[4][5][6]
  • Chemical Name: (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester 4,4-dioxide.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 466.51 g/mol [2][3]

  • Origin: Synthetic Intermediate (Failure of deprotection).

Synthetic Origin & Formation Mechanism[7]

To control the impurity, one must understand its origin.[4] The diphenylmethyl (benzhydryl) group is selected as a carboxyl protecting group because it is stable enough to withstand the oxidative conditions used to create the sulfone and the thermal conditions of the triazole ring formation, yet labile enough to be removed by phenol/cresol.

Pathway Diagram

The following diagram illustrates the critical "Deprotection Step" where Impurity 38 persists if reaction kinetics are not optimized.

TazobactamSynthesis Precursor Penicillanic Acid Sulfone (Diphenylmethyl Ester) Reaction [3+2] Cycloaddition (Acetylene/Vinyl Acetate) Precursor->Reaction Impurity38 Impurity 38 (Tazobactam Diphenylmethyl Ester) Reaction->Impurity38 Intermediate Formed Deprotection Deprotection (m-Cresol / Phenol) Impurity38->Deprotection Deprotection->Impurity38 Incomplete Reaction (Residual Impurity) API Tazobactam (Final API) Deprotection->API Successful Cleavage

Figure 1: Synthetic pathway highlighting the persistence of Impurity 38 due to incomplete deprotection.

Comparative Analytical Methodologies

The lipophilicity of the diphenylmethyl group creates a massive retention time shift compared to Tazobactam. Standard isocratic methods often miss this impurity because it elutes in the wash phase or is retained permanently on the column.

Comparison: HPLC-UV vs. UHPLC-MS/MS
FeatureMethod A: Standard HPLC-UV (USP/EP)Method B: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (210-220 nm)Electrospray Ionization (ESI+) / MRM
Sensitivity (LOD) ~0.05% (Limit of Reporting)< 0.001% (Trace Analysis)
Specificity Low. Co-elution with other non-polar degradants (dimers) is common.High. Mass-specific detection eliminates matrix interference.
Run Time 30-45 mins (Isocratic + Wash)8-12 mins (Rapid Gradient)
Suitability Routine QC ReleaseProcess Optimization & Genotoxicity Screening
Key Limitation "Ghost Peaks": The ester may elute in subsequent injections if the gradient wash is insufficient.Requires volatile buffers (Formic acid/Ammonium formate) instead of Phosphates.

Expert Insight: While HPLC-UV is sufficient for release testing under ICH Q3A (impurities >0.05%), Method B (LC-MS) is required during Process Design to quantify the efficiency of the deprotection step. The UV extinction coefficient of the benzhydryl group is significantly higher than the tazobactam core, leading to potential overestimation of the impurity level in UV if response factors are not calculated.

Validated Experimental Protocol: UHPLC-MS/MS Profiling

This protocol is designed to be self-validating . The use of a specific gradient ensures the lipophilic ester elutes sharply, while the MS transitions provide structural confirmation.

Chromatographic Conditions[1][3][5][9]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Why? High surface area and stability at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
  • 0.0 min: 95% A / 5% B (Equilibration)

  • 1.0 min: 95% A / 5% B (Hold for polar API)

  • 6.0 min: 5% A / 95% B (Ramp to elute Impurity 38)

  • 8.0 min: 5% A / 95% B (Wash)

  • 8.1 min: 95% A / 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Target Ion: [M+H]+ = 467.12

  • Key Fragment (Quantifier): 167.08 (Diphenylmethyl cation).

  • Key Fragment (Qualifier): 301.04 (Tazobactam core + H).

Fragmentation Pathway Diagram

The detection relies on the cleavage of the ester bond. The diphenylmethyl cation is a highly stable carbocation, making it the dominant peak in MS/MS.

Fragmentation Parent Parent Ion [M+H]+ m/z 467.12 Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Fragment A (Quantifier) Diphenylmethyl Cation m/z 167.08 Transition->Fragment1 Ester Cleavage Fragment2 Fragment B (Qualifier) Tazobactam Acid Core m/z 301.04 Transition->Fragment2 Neutral Loss

Figure 2: MS/MS fragmentation pathway used for specific detection of Impurity 38.

Remediation & Control Strategy

If Impurity 38 is detected above the ICH Q3A qualification threshold (0.15% for <2g dose, or 0.05% for >2g dose—common for Tazobactam), the following remediation steps are recommended:

  • Reaction Optimization:

    • Increase the equivalents of m-cresol or phenol during the deprotection step. These act as "scavengers" for the diphenylmethyl cation. Without sufficient scavenger, the reaction equilibrium may reverse, or the cation may alkylate other sites.

  • Purification:

    • Reslurry: The lipophilic nature of Impurity 38 allows it to be washed away using non-polar solvents (e.g., Ethyl Acetate or DCM washes) where the Tazobactam salt is insoluble.

    • pH Adjustment: Dissolve the crude API in mild alkaline water (pH 7.5). Impurity 38 (ester) will remain insoluble/oily, while Tazobactam (acid) dissolves. Filtration removes the impurity.

References

  • Hunnur, R. K., et al. (2012).[1][5] "An improved synthesis of Tazobactam and its related impurities."[5][6] Der Pharmacia Lettre.

  • International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

  • Torii, S., et al. (1991).[7] "Deprotection of Carboxylic Esters of β-Lactam Homologues. Cleavage of p-Methoxybenzyl, Diphenylmethyl, and t-Butyl Esters Effected by a Phenolic Matrix."[7] The Journal of Organic Chemistry.

  • Zhou, S., et al. (2021). "Application of Continuous Flow in Tazobactam Synthesis." Organic Process Research & Development. [6]

Sources

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Retrosynthesis Analysis

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Tazobactam Diphenylmethyl Ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.